FK866;Apo866
Description
Significance of NAD+ in Cellular Homeostasis and Energetics
The importance of NAD+ to cellular function cannot be overstated. It is a central molecule in maintaining cellular balance and energy. nih.govahajournals.org
NAD+ is a critical coenzyme in cellular respiration, acting as an electron carrier in redox reactions. rclinic.com.audecodeage.com In its oxidized form, NAD+, it accepts electrons from molecules during processes like glycolysis and the citric acid cycle, becoming reduced to NADH. decodeage.comwikipedia.org This NADH then donates these high-energy electrons to the electron transport chain, which ultimately drives the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govaboutnad.com Maintaining a proper balance between the oxidized (NAD+) and reduced (NADH) forms is crucial for normal cellular function and viability. nih.gov
Beyond its role in energy metabolism, NAD+ is also a crucial substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.govcellr4.org
Sirtuins: This family of NAD+-dependent deacetylases plays a vital role in regulating a wide array of cellular processes, including gene expression, DNA repair, and metabolic homeostasis. nih.govcellr4.orgmdpi.com Sirtuins utilize NAD+ to remove acetyl groups from proteins, a key post-translational modification that modulates their function. nih.govahajournals.org
Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic stability. nih.govaging-us.com When DNA damage occurs, PARPs are activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling and recruiting other repair factors. nih.govaging-us.com
The activity of these NAD+-dependent enzymes is directly influenced by the availability of cellular NAD+, linking the cell's metabolic state to its ability to regulate critical cellular functions. nih.govmdpi.com
Overview of NAD+ Biosynthetic Pathways
Cells have evolved multiple pathways to synthesize NAD+ to ensure a constant supply of this essential molecule. researchgate.netwikipedia.org These pathways can be broadly categorized into de novo synthesis and salvage pathways.
The de novo synthesis pathway builds NAD+ from the essential amino acid tryptophan. wikipedia.orgqualialife.com This multi-step process, also known as the kynurenine (B1673888) pathway, involves the conversion of tryptophan through a series of intermediates to ultimately form quinolinic acid. stanford.edunih.govwikipathways.org Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN), which then enters a common pathway to produce NAD+. wikipathways.orgnih.gov In mammals, the liver is a primary site for de novo NAD+ synthesis. researchgate.netahajournals.org
The Preiss-Handler pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as a precursor for NAD+ synthesis. wikipedia.orgqualialife.com Discovered by Jack Preiss and Philip Handler, this pathway involves the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). researchgate.netwikipathways.org NaMN is then adenylylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), which is subsequently amidated to yield NAD+. wikipathways.orgnih.gov
The salvage pathway is the predominant route for NAD+ synthesis in most mammalian tissues. researchgate.netwikipedia.org This pathway recycles nicotinamide (B372718) (NAM), which is generated as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. nih.govwikipathways.org The key and rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). researchgate.netfrontiersin.org NAMPT converts NAM to nicotinamide mononucleotide (NMN), which is then readily converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). researchgate.netfrontiersin.org
The Chemical Compound FK866: A Specific Inhibitor of NAMPT
A significant tool in the study of NAMPT and NAD+ metabolism is the small molecule inhibitor FK866, also known as Apo866. frontiersin.orgplos.org FK866 is a highly specific and potent noncompetitive inhibitor of NAMPT. aacrjournals.orgtocris.comnih.gov Its mechanism of action involves binding to the nicotinamide-binding pocket of the NAMPT enzyme, thereby blocking its ability to convert nicotinamide to NMN. plos.org This inhibition leads to a gradual depletion of intracellular NAD+ levels, particularly in cells that heavily rely on the salvage pathway for NAD+ synthesis. aacrjournals.orgnih.gov
The specificity of FK866 for NAMPT has made it an invaluable research tool for investigating the physiological and pathological roles of this enzyme and the consequences of NAD+ depletion in various cellular contexts. plos.org Studies utilizing FK866 have provided significant insights into the critical dependence of certain cancer cells on the NAMPT-mediated salvage pathway for their survival and proliferation. nih.govfrontiersin.orgnih.gov
Table 1: Overview of NAD+ Biosynthetic Pathways
| Pathway | Precursor | Key Enzyme(s) | Final Product | Primary Location/Context |
|---|---|---|---|---|
| De Novo Pathway | Tryptophan | IDO, TDO, QPRT | NAD+ | Primarily liver researchgate.netahajournals.org |
| Preiss-Handler Pathway | Nicotinic Acid (Niacin) | NAPRT, NMNATs, NADS | NAD+ | Utilizes dietary vitamin B3 wikipedia.orgqualialife.com |
| Salvage Pathway | Nicotinamide | NAMPT, NMNATs | NAD+ | Main pathway in most mammalian tissues researchgate.netwikipedia.org |
Salvage Pathway (Nicotinamide-Dependent)
Nicotinamide Phosphoribosyltransferase (NAMPT) as the Rate-Limiting Enzyme
Within the NAD+ salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgpatsnap.com This step is widely recognized as the rate-limiting step in this crucial pathway for NAD+ biosynthesis in mammalian cells. acs.orgfrontiersin.orgfrontiersin.org Consequently, the activity of NAMPT is a primary determinant of intracellular NAD+ concentrations, especially in cells that predominantly rely on the salvage pathway. frontiersin.org The significance of NAMPT is underscored by its vital role in regulating cellular metabolism, apoptosis (programmed cell death), and aging. frontiersin.org
Rationale for Targeting NAMPT in Disease Contexts
The critical function of NAMPT in sustaining cellular NAD+ levels has made it an attractive therapeutic target in various diseases, most notably in cancer. researchgate.netfrontiersin.org Many types of cancer cells exhibit high metabolic rates and rapid proliferation, leading to an increased demand for NAD+. patsnap.com To meet this demand, numerous tumors, including those of the breast, ovary, prostate, and colon, as well as hematological malignancies, overexpress NAMPT. patsnap.comfrontiersin.orgnih.gov This "addiction" of cancer cells to elevated NAMPT activity presents a therapeutic window. patsnap.com
By inhibiting NAMPT, the aim is to selectively deplete NAD+ in cancer cells, thereby inducing metabolic stress, disrupting DNA repair mechanisms, and ultimately leading to cell death. patsnap.comresearchgate.net The compound FK866 (also referred to as Apo866) is a highly specific and potent inhibitor of NAMPT. acs.orgtocris.com It functions by competing with the natural substrate, nicotinamide, for binding to the active site of the NAMPT enzyme. acs.orgplos.org This competitive inhibition effectively blocks the production of NMN and the subsequent synthesis of NAD+. patsnap.com
The specificity of FK866 for NAMPT means it primarily affects the salvage pathway, without inhibiting the Preiss-Handler pathway which utilizes nicotinic acid to produce NAD+. acs.org This specificity has been a key aspect of research into its potential therapeutic applications. For instance, studies have shown that co-administration of nicotinic acid can rescue healthy cells from the effects of NAMPT inhibition, while cancer cells that are dependent on the NAMPT pathway remain vulnerable. acs.org
Furthermore, the role of NAMPT extends beyond intracellular metabolism. The enzyme also exists in an extracellular form (eNAMPT) which can act as a cytokine and has been implicated in inflammatory processes and cancer progression. acs.orgnih.gov This dual function adds another layer to the rationale for targeting NAMPT in disease.
Preclinical research has demonstrated that FK866 can induce apoptosis in various cancer cell lines and has shown antitumor activity in animal models of hematologic malignancies. acs.orgashpublications.orgapexbt.com For example, in vitro studies on hematologic cancer cell lines showed that APO866 induced dose-dependent cell death. ashpublications.org In vivo administration of APO866 in animal models of human acute myeloid leukemia (AML) and lymphoblastic lymphoma prevented and even eliminated tumor growth without significant toxicity. ashpublications.orgapexbt.com These findings have spurred further investigation into NAMPT inhibitors as a potential cancer therapy.
Table 1: Research Findings on FK866/Apo866
| Finding | Cell/Model System | Outcome | Reference(s) |
|---|---|---|---|
| Induces delayed cell death by apoptosis | HepG2 human liver carcinoma cells | IC50 of ~1 nM | tocris.com |
| Induces apoptosis and autophagy | Neuroblastoma cell lines (SH-SY5Y) | Potentiates cytotoxicity of etoposide (B1684455) and cisplatin (B142131) | tocris.com |
| Reduces intracellular NAD and pro-inflammatory cytokine secretion | In vitro inflammatory cells and mouse models of arthritis | Reduced arthritis severity | plos.org |
| Downregulation decreases NAD+ and ATP, increases apoptosis | Cardiac myocytes | Overexpression protects against ischemia-reperfusion injury | nih.gov |
| Depletes NAD+ and ATP, leading to cell death | Hematologic cancer cell lines (AML, ALL, MCL, CLL) | Dose-dependent cytotoxicity | ashpublications.orgresearchgate.net |
| Prevents and abrogates tumor growth | Animal models of human AML and lymphoblastic lymphoma | Single-agent efficacy without significant toxicity | ashpublications.orgapexbt.com |
| Inhibits NAD+ production and NAMPT activity | Cancer cells | Induces apoptosis | tocris.com |
| Synergizes with PARP inhibitors | Preclinical models of ovarian cancer | Overcomes PARP inhibitor resistance | acs.org |
| Inhibits cell proliferation and reduces NAD levels | Glioblastoma cells | Potentiates effects of radiation and temozolomide | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H30ClN3O2 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H |
InChI Key |
MULSIBUGDPOSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Pharmacological Modulators of Nampt Activity: Focus on Fk866 Apo866
Discovery and Characterization of FK866 as a Specific NAMPT Inhibitor
FK866, also known as Apo866, was identified as a potent, low molecular weight compound that induces apoptosis in cancer cells. stemcell.com Its mechanism of action was traced to the specific inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway that utilizes nicotinamide (B372718) as a precursor. stemcell.comfrontiersin.org The inhibition of NAMPT by FK866 leads to a gradual depletion of intracellular NAD+, which in turn disrupts cellular metabolism and triggers programmed cell death. stemcell.comnih.govnih.gov This discovery presented a novel mechanism for inducing tumor cell apoptosis. stemcell.com
Research demonstrated that FK866 specifically targets the NAMPT-mediated salvage pathway, while cells that can effectively utilize the Preiss-Handler pathway (which uses nicotinic acid to synthesize NAD+) remain largely unaffected. acs.orgnih.gov This specificity is crucial, as many cancer cells exhibit a high turnover of NAD+ and rely heavily on the nicotinamide salvage pathway for its regeneration, making them particularly vulnerable to NAMPT inhibition. frontiersin.orgacs.org
Specificity as a Noncompetitive NAMPT Inhibitor
The classification of FK866's inhibition mechanism has been a subject of evolving scientific understanding. Initial and several subsequent studies characterized FK866 as a highly selective, noncompetitive inhibitor of NAMPT. stemcell.comnih.govstemcell.com This classification was based on kinetic studies which indicated that FK866 could bind to both the free enzyme and the enzyme-substrate complex. stemcell.comresearchgate.net
However, more recent structural and mechanistic work suggests that FK866 acts as a competitive inhibitor with respect to the substrate nicotinamide (NAM). nih.govacs.orgplos.org Co-crystallization studies have shown that FK866 binds directly in the nicotinamide-binding pocket of the NAMPT active site. acs.orgplos.org This binding mode directly competes with the natural substrate, NAM. Despite this competition with NAM, the interaction is considered highly specific to NAMPT. FK866 does not inhibit nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme in the alternative Preiss-Handler pathway. acs.orgnih.gov Therefore, while the precise kinetic definition has been debated, the high specificity of FK866 for NAMPT is well-established. nih.govacs.org
Molecular Basis of NAMPT Inhibition by FK866
The molecular interaction between FK866 and NAMPT has been elucidated through crystallographic studies. frontiersin.orgmdpi.com NAMPT functions as a homodimer, forming a tunnel-like structure at the interface of the two units, which constitutes the binding site. frontiersin.org FK866 binds within this catalytic tunnel. frontiersin.orgmdpi.com
Specifically, the molecule occupies the nucleobase pocket where the natural substrate, nicotinamide, would normally bind. acs.orgnih.govplos.org The pyridine (B92270) ring of FK866 is a critical pharmacophoric element, mimicking nicotinamide and forming key interactions within the active site, including a π-stacking interaction. frontiersin.orgacs.org This occupation of the active site physically obstructs the binding of nicotinamide, thereby inhibiting the enzymatic reaction. nih.govacs.org
FK866 is a high-affinity inhibitor of NAMPT. Early kinetic analyses, which characterized it as a noncompetitive inhibitor, calculated distinct inhibition constants for its binding to the free enzyme (Ki) and the enzyme-substrate complex (Ki'). These values underscore the potent nature of the inhibition at the nanomolar level.
| Inhibition Constant | Reported Value (nM) | Reference |
|---|---|---|
| Ki (Free Enzyme) | 0.3 | abcam.comrndsystems.comtocris.com |
| Ki (Free Enzyme) | 0.3 | stemcell.comresearchgate.net |
| Ki' (Enzyme/Substrate Complex) | 0.4 | stemcell.comresearchgate.net |
Comparative Analysis with Other NAMPT Inhibitors
Following the discovery of FK866, several other NAMPT inhibitors have been developed. These include compounds like CHS-828 (also known as GMX1778), GNE-617, STF-118804, and OT-82. frontiersin.orgoncotarget.comoaepublish.commedchemexpress.com Like FK866, many of these inhibitors, such as CHS-828 and GNE-617, share a common pharmacophore that mimics nicotinamide. frontiersin.orgresearchgate.net
These inhibitors vary in their potency and chemical structure. For instance, STF-118804 was identified through high-throughput screening and is noted for its high specificity. researchgate.net OT-82, discovered through a similar screening process, has shown particular efficacy against hematopoietic malignancies. acs.orgnih.gov The development of resistance to one NAMPT inhibitor, such as FK866, can confer cross-resistance to other inhibitors like CHS-828, GNE-617, and STF-118804, often due to mutations in the NAMPT binding site or at the dimer interface. oncotarget.comoaepublish.com
Below is a comparative table of the 50% effective concentration (EC₅₀) for several NAMPT inhibitors in a human colon cancer cell line (HCT116) and its FK866-resistant derivative, illustrating their relative potencies and the impact of resistance.
| Compound | EC₅₀ in HCT116 (nM) | EC₅₀ in HCT116RFK866 (nM) | Fold Resistance |
|---|---|---|---|
| FK866 | 10.6 | 6,650 | 627 |
| CHS-828 | 2.3 | 3,150 | 1,370 |
| GNE-617 | 5.2 | 3,250 | 625 |
| STF-118804 | 19.7 | 28,500 | 1,447 |
Data sourced from Ogino et al., 2018. oncotarget.com
Mechanism of Action of Fk866 at the Cellular and Molecular Level
Impact on Intracellular NAD+ Homeostasis
The inhibition of NAMPT by FK866 directly disrupts the cellular maintenance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous biological processes.
Treatment with FK866 leads to a time- and concentration-dependent decrease in intracellular NAD+ levels. aacrjournals.org In various cancer cell lines, a significant reduction in NAD+ can be observed within hours of exposure to FK866. aacrjournals.orgresearchgate.net For instance, in HepG2 human liver carcinoma cells, a 10 nM concentration of FK866 resulted in an approximate 50% reduction of intracellular NAD+ after 8 hours. aacrjournals.org Similarly, in myeloid leukemic cell lines such as NB-4, OCI-AML3, and MOLM-13, treatment with 10 nM FK866 caused a progressive decline in NAD+ levels over a 96-hour period. nih.gov This depletion is a direct consequence of inhibiting NAMPT, which is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. daignet.dedoi.org The effect is specific to the nicotinamide pathway, as FK866 does not inhibit NAD+ synthesis from nicotinic acid. aacrjournals.org The reduction in NAD+ is not always immediately followed by a proportional decrease in its reduced form, NADH, although NADH levels do decline over time as well. aacrjournals.org
The depletion of NAD+ by FK866 has a significant downstream impact on cellular energy currency, adenosine (B11128) triphosphate (ATP). NAD+ is an essential cofactor for ATP-generating processes like glycolysis and oxidative phosphorylation. aacrjournals.orgmdpi.com Consequently, a reduction in NAD+ availability eventually leads to a decrease in intracellular ATP levels. nih.govd-nb.info This effect, however, is often delayed compared to the initial drop in NAD+. aacrjournals.orgnih.gov In several cancer cell lines, ATP levels remain stable for a period despite falling NAD+ concentrations, but then a significant, concentration-dependent drop in ATP is observed. aacrjournals.orgnih.gov For example, in hepatocarcinoma cells, FK866 treatment led to a delayed but sharp decline in intracellular ATP. d-nb.info This depletion of ATP is a critical factor in the subsequent induction of cell death. nih.gov Interestingly, in some instances, a transient increase in ATP has been observed shortly after FK866 exposure, possibly reflecting an initial compensatory mechanism before the profound energy crisis sets in. nih.gov
Perturbation of Core Metabolic Pathways
The FK866-induced depletion of NAD+ reverberates through central metabolic pathways that are dependent on this coenzyme.
A primary metabolic consequence of FK866 treatment is the attenuation of glycolysis. nih.govnih.gov This occurs specifically at the glyceraldehyde 3-phosphate dehydrogenase (GAPDH) step, an enzyme that requires NAD+ as a cofactor to convert glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. nih.govfrontiersin.org The reduced availability of NAD+ directly inhibits GAPDH activity, leading to a bottleneck in the glycolytic pathway. nih.gov This results in the accumulation of glycolytic intermediates upstream of the GAPDH step, such as fructose (B13574) 1,6-bisphosphate, and a corresponding decrease in intermediates downstream of this step. nih.govplos.org This blockade of glycolysis is a key mechanism underlying the ATP depletion and metabolic disruption caused by FK866. plos.org
The inhibition of glycolysis by FK866 also leads to a redirection of metabolic flux into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The accumulation of glycolytic intermediates before the GAPDH block promotes carbon overflow into the PPP. nih.gov Isotope labeling studies have shown that this increased flux is predominantly through the non-oxidative branch of the PPP. nih.gov This results in increased levels of PPP intermediates such as pentose phosphates and sedoheptulose (B1238255) 7-phosphate. nih.gov The modulation of the PPP reflects a cellular attempt to adapt to the glycolytic blockade, although this compensatory mechanism is ultimately insufficient to overcome the metabolic catastrophe induced by severe NAD+ depletion.
Serine Biosynthesis Inhibition
The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) by FK866 leads to a reduction in cellular NAD+ levels, which in turn attenuates glycolysis at the glyceraldehyde 3-phosphate dehydrogenase step. nih.gov This disruption of glycolysis has downstream effects on various metabolic pathways, including serine biosynthesis. nih.govoncotarget.com Studies in human cancer cells have demonstrated that treatment with FK866 results in a decrease in the levels of phosphoserine, a key intermediate in the serine biosynthesis pathway. nih.gov This inhibition of serine biosynthesis is a direct consequence of the reduced availability of glycolytic intermediates. oncotarget.com In Ewing sarcoma cells, the metabolic disruption caused by FK866, including the blockade of serine biosynthesis, contributes to ATP depletion and subsequent cell death. oncotarget.com
Lipid Metabolism Perturbations (e.g., Acylcarnitine Levels)
FK866-induced NAD+ depletion also impacts lipid metabolism, notably affecting acylcarnitine levels. Acylcarnitines are crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production. mdpi.com In acute myeloid leukemia (AML) stem cells, FK866 has been shown to induce lipotoxicity, which is likely a consequence of reduced generation of monounsaturated fatty acids by the NAD+-dependent enzyme SCD. mdpi.com While direct studies on FK866's effect on the full spectrum of acylcarnitine profiles are not extensively detailed in the provided results, the link between NAD+ metabolism and fatty acid oxidation suggests a significant perturbation. mdpi.com Altered acylcarnitine levels are recognized as markers for mitochondrial dysfunction and are associated with various pathological states. aging-us.com Given that FK866 disrupts mitochondrial function through NAD+ depletion, it is plausible that this leads to an imbalance in acylcarnitine homeostasis. oncotarget.comaging-us.com
Activation of Cellular Stress Responses and Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Activation
A key cellular response to the energy stress induced by FK866 is the activation of AMP-activated protein kinase (AMPK). unitn.itnih.govd-nb.info The depletion of NAD+ and subsequent reduction in ATP levels lead to an increased AMP/ATP ratio, which is a primary activator of AMPK. researchgate.netaacrjournals.org This activation has been observed in various cancer cell lines, including hepatocarcinoma and leukemia cells, following treatment with FK866. nih.govresearchgate.netunitn.it For instance, in hepatocarcinoma cells, FK866 treatment significantly activated AMPKα. nih.gov The activation of AMPK is a critical component of the cellular response to the metabolic crisis initiated by NAMPT inhibition. d-nb.inforesearchgate.net
Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Downregulation (mTORC1)
The activation of AMPK by FK866 leads to the subsequent downregulation of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTORC1. unitn.itnih.govd-nb.info AMPK is known to negatively regulate mTORC1. d-nb.info In hepatocarcinoma cells, FK866-induced AMPK activation was associated with the inhibition of mTOR and its downstream targets, p70S6 kinase and 4E-BP1. nih.govd-nb.info This downregulation of mTORC1 signaling contributes to the anti-proliferative effects of FK866. nih.govstemcell.com Similarly, in multiple myeloma cells, FK866 treatment triggered a rapid inhibition of the PI3K/mTORC1 pathway. nih.gov
Induction of Programmed Cell Death Pathways
FK866 is a potent inducer of programmed cell death, primarily through apoptosis and autophagy-dependent pathways. aacrjournals.orgresearchgate.netresearchgate.net The specific mechanism of cell death can be cell-type dependent. mdpi.com
In many cancer cell lines, including HepG2 human liver carcinoma cells, FK866 induces delayed cell death by apoptosis. aacrjournals.orgresearchgate.netaacrjournals.orgrndsystems.com This process is initiated by the gradual depletion of intracellular NAD+, which triggers the mitochondrial pathway of apoptosis. aacrjournals.orgresearchgate.net This can involve the activation of caspases, DNA fragmentation, and disruption of the mitochondrial transmembrane potential. researchgate.net However, in some instances, FK866-induced cell death can be caspase-independent, involving mediators like endonuclease G. researchgate.net
Apoptosis Induction (e.g., Mitochondrial Pathway)
FK866 is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. aacrjournals.orgaacrjournals.orgnih.gov The depletion of NAD+ by FK866 can initiate the mitochondrial pathway of apoptosis. aacrjournals.orgaacrjournals.orgnih.gov This is characterized by a decrease in the mitochondrial membrane potential, which can ultimately lead to the release of pro-apoptotic factors from the mitochondria. researchgate.net
Research has shown that FK866 treatment can modulate the expression of key proteins involved in the apoptotic process. For instance, in some cancer cell models, FK866 has been observed to:
Decrease the expression of the anti-apoptotic protein Bcl-2. researchgate.netspandidos-publications.com
Increase the expression of the pro-apoptotic protein Bax. researchgate.netspandidos-publications.com
Lead to the cleavage and activation of caspase-3 and PARP. researchgate.netspandidos-publications.com
The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death. spandidos-publications.com By altering this balance, FK866 promotes the apoptotic cascade. spandidos-publications.comspandidos-publications.com Studies have demonstrated that FK866 can upregulate the expression of Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio and sensitizing cells to apoptosis. spandidos-publications.comnih.gov
The table below summarizes the effects of FK866 on key apoptosis-associated proteins in different cell lines.
| Cell Line | Effect of FK866 | Research Finding |
| HBV-expressing liver cancer cells | Decreased Bcl-2 expression, increased cleaved caspase-3, cleaved PARP, and Bax expression. researchgate.netspandidos-publications.com | FK866 treatment markedly reduced the protein expression level of Bcl-2 and increased the levels of cleaved caspase-3, cleaved PARP, and Bax. researchgate.netspandidos-publications.com |
| Traumatic Brain Injury Model | Upregulated Bcl-2 expression, diminished Bax and caspase-3 expression. nih.gov | FK866 administration upregulated the expression of Bcl-2 and decreased the expressions of Bax and caspase 3. nih.gov |
| Endothelial Progenitor Cells | Decreased Bcl-2 expression, increased Bax and caspase-3 expression. spandidos-publications.com | Treatment with visfatin, which was inhibited by FK866, led to decreased levels of Bcl-2 and increased expression of caspase-3 and Bax. spandidos-publications.com |
Caspase-Independent Cell Death Mechanisms (e.g., Autophagy)
In addition to apoptosis, FK866 can induce caspase-independent cell death, with autophagy being a prominent mechanism. ashpublications.orgaacrjournals.org Autophagy is a cellular process of self-digestion of cellular components, which can serve as a survival mechanism under stress but can also lead to cell death when overactivated. tandfonline.commdpi.com
In some cell types, particularly certain cancer cells, FK866-induced NAD+ depletion triggers autophagic cell death. ashpublications.orgtandfonline.commdpi.com This is often observed in cells that are resistant to apoptosis. Studies have shown that treatment with FK866 can lead to the formation of autophagosomes, a key feature of autophagy. tandfonline.com For instance, in SH-SY5Y neuroblastoma cells, FK866 was found to induce a delayed cell death with autophagic features, while evidence for apoptosis was lacking. tandfonline.com
The induction of autophagy by FK866 appears to be a direct consequence of NAD+ depletion, independent of DNA damage and subsequent PARP activation, which can also trigger a form of cell death involving NAD+ depletion. tandfonline.com In some instances, both apoptosis and autophagy can be activated simultaneously by FK866. researchgate.net For example, in activated T lymphocytes, FK866 treatment led to signs of both autophagic cell death and the release of cytochrome c, a marker of the mitochondrial apoptotic pathway. nih.gov
Inhibition of autophagy with compounds like 3-methyladenine (B1666300) (3MA) can sometimes rescue cells from FK866-induced death, confirming the role of autophagy in this process. ashpublications.org
The table below highlights key findings related to FK866-induced caspase-independent cell death.
| Cell Type | Mechanism | Key Findings |
| SH-SY5Y neuroblastoma cells | Autophagy tandfonline.com | FK866 induced delayed cell death with features of autophagy; no evidence of apoptosis was found. tandfonline.com |
| Hematologic cancer cells | Autophagy, mitochondrial dysfunction ashpublications.org | APO866 (FK866)-mediated cell death occurred in a caspase-independent mode and was associated with mitochondrial dysfunction and autophagy. ashpublications.org |
| Activated T lymphocytes | Autophagic cell death, mitochondrial pathway nih.gov | FK866 induced autophagic cell death and also caused the release of cytochrome c from mitochondria. nih.gov |
| HTLV-1-infected T-cell lines | Caspase-independent cell death researchgate.net | FK866 induced cell death without caspase-1 activation and increased nuclear levels of endonuclease G. researchgate.net |
Preclinical Therapeutic Potential of Fk866 in Disease Models
Antineoplastic Activity in Hematological Malignancies
FK866 has demonstrated significant preclinical activity against various hematological malignancies by disrupting cellular metabolism and inducing cell death. researchgate.netresearchgate.net
Leukemia
The efficacy of FK866 has been evaluated in several types of leukemia, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Lymphocytic Leukemia (CLL), and T-cell Acute Lymphoblastic Leukemia (T-ALL).
In models of Acute Myeloid Leukemia (AML) , FK866 has shown to be effective. researchgate.netresearchgate.net The combination of FK866 with other agents, such as the BCL2 inhibitor venetoclax (B612062), has been reported to be efficient in AML by targeting compensatory NAD+ biosynthesis. mdpi.com In AML blasts, FK866 inhibits glycolysis, while in AML stem cells, it further inhibits oxidative phosphorylation. mdpi.com
With respect to Acute Lymphoblastic Leukemia (ALL) , a recent study identified NAMPT inhibitors, including FK866, as having suppressive effects on ALL cell lines. pnas.org Combining FK866 with venetoclax significantly prolonged survival in a patient-derived xenograft ALL model. pnas.org
In Chronic Lymphocytic Leukemia (CLL) , FK866 induces apoptosis in primary CLL cells by depleting cellular NAD+ and subsequently ATP. aacrjournals.orgaacrjournals.org This effect was observed irrespective of many poor prognostic markers, and FK866 was equally effective in fludarabine-resistant CLL cells and those with del17p13.1. aacrjournals.orgnih.gov Studies have shown that CLL cells are significantly more sensitive to FK866 than normal peripheral blood mononuclear cells. researchgate.net
For T-cell Acute Lymphoblastic Leukemia (T-ALL) , FK866 was found to be the most cytotoxic among a panel of small molecule inhibitors tested in human and mouse T-ALL cell lines and patient-derived xenograft (PDX) samples. researchgate.netplos.orgnih.govplos.org In vivo studies using PDX mouse models of T-ALL demonstrated that FK866 significantly reduced the disease burden in peripheral blood and prolonged the survival of the mice. researchgate.netplos.orgnih.govplos.org The cytotoxic effect of FK866 in T-ALL cell lines was confirmed to be mediated through NAMPT inhibition, as it could be rescued by the addition of NAD+. plos.org
Table 1: Preclinical Studies of FK866 in Leukemia
| Leukemia Type | Model System | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) | In vitro (AML blasts and stem cells) | Inhibits glycolysis in blasts and oxidative phosphorylation in stem cells. mdpi.com |
| Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) model | Combination with venetoclax significantly prolonged survival. pnas.org |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells (in vitro) | Induces apoptosis via NAD+ and ATP depletion; effective in high-risk and fludarabine-resistant cells. aacrjournals.orgaacrjournals.orgnih.gov |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell lines, Patient-Derived Xenograft (PDX) models | Potent cytotoxicity; reduced disease burden and prolonged survival in vivo. researchgate.netplos.orgnih.govplos.org |
Lymphoma
The preclinical antineoplastic activity of FK866 extends to both T- and B-cell lymphomas.
In the context of B-cell lymphomas , FK866 has demonstrated activity in preclinical models. researchgate.netresearchgate.net For Diffuse Large B-cell Lymphoma (DLBCL), particularly the Germinal Center B-cell-like (GCB) subtype, studies have shown a dependency on the NAD+ salvage pathway, making them sensitive to NAMPT inhibitors like FK866. nih.gov GCB-DLBCL cell lines were generally more sensitive to FK866 than Activated B-cell-like (ABC) DLBCL cell lines. nih.gov In a Burkitt lymphoma xenograft model, combining FK866 with rituximab (B1143277) led to reduced tumor burden and prolonged survival compared to single-agent treatment. researchgate.net
FK866 has also been investigated in T-cell lymphomas . A phase II clinical trial was conducted for cutaneous T-cell lymphoma, although it was halted. frontiersin.org
Table 2: Preclinical Studies of FK866 in Lymphoma
| Lymphoma Type | Model System | Key Findings |
|---|---|---|
| Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Cell lines (in vitro) | GCB subtype is particularly sensitive to FK866. nih.gov |
| Burkitt Lymphoma | Xenograft model | Combination with rituximab reduced tumor burden and prolonged survival. researchgate.net |
Multiple Myeloma
In preclinical models of Multiple Myeloma (MM) , FK866 has been shown to trigger dose-dependent cytotoxicity. stemcell.com Inhibition of NAMPT by FK866 potently kills MM cells, including those resistant to conventional therapies. nih.gov The mechanism involves the depletion of intracellular NAD+, which leads to autophagic cell death. nih.gov In MM cells, FK866 treatment also leads to increased reactive oxygen species (ROS) levels, metabolic disruption, and reduced ATP production. researchgate.net In vivo studies using a human plasmacytoma xenograft model demonstrated that combining low doses of FK866 with the proteasome inhibitor bortezomib (B1684674) resulted in synergistic inhibition of tumor growth. nih.gov
Table 3: Preclinical Studies of FK866 in Multiple Myeloma
| Model System | Key Findings |
|---|---|
| Cell lines, Xenograft model | Induces dose-dependent cytotoxicity and autophagic cell death. stemcell.comnih.gov |
| Xenograft model | Synergistic anti-tumor activity when combined with bortezomib. nih.gov |
Antineoplastic Activity in Solid Tumors
FK866 has also been extensively studied in various solid tumor models, demonstrating its potential as a broad-spectrum antineoplastic agent. researchgate.net
Hepatocarcinoma (HCC)
In preclinical models of Hepatocellular Carcinoma (HCC) , FK866 has shown the ability to inhibit cancer cell viability and induce apoptosis. researchgate.net Specifically, in HepG2 human liver carcinoma cells, FK866 depletes NAD+ and induces delayed apoptosis with an IC₅₀ of approximately 1 nM. stemcell.com Mechanistically, FK866 activates AMP-activated protein kinase (AMPK) and downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling in hepatocarcinoma cells. stemcell.com Furthermore, research indicates that FK866 can inhibit the invasion and metastasis of HCC cells in a dose-dependent manner. researchgate.net This is achieved by inhibiting the NAMPT/NAD+/SIRT1 pathway, which in turn affects the epithelial-mesenchymal transition (EMT). researchgate.net
Table 4: Preclinical Studies of FK866 in Hepatocellular Carcinoma
| Model System | Key Findings |
|---|---|
| HepG2 cell line (in vitro) | Induces delayed apoptosis via NAD+ depletion. stemcell.com |
| MHCC97-H cell line (in vitro) | Inhibits invasion and metastasis by downregulating the NAMPT/NAD+/SIRT1 pathway. researchgate.net |
Colorectal Carcinoma
The antineoplastic effects of FK866 have been observed in Colorectal Carcinoma (CRC) models. Inhibition of NAMPT with FK866 leads to cell death in several CRC cell lines, including HCT116, HT29, and Caco-2. frontiersin.orgjcancer.org Metabolomic studies on HCT-116 cells treated with FK866 revealed significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism, as well as changes in glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. plos.org The development of resistance to FK866 has also been studied in CRC cell lines, with mechanisms including mutations in the NAMPT gene. oaepublish.com
Table 5: Preclinical Studies of FK866 in Colorectal Carcinoma
| Model System | Key Findings |
|---|---|
| HCT116, HT29, Caco-2 cell lines (in vitro) | Induces cell death. frontiersin.orgjcancer.org |
| HCT-116 cell line (in vitro) | Alters multiple metabolic pathways. plos.org |
| FK866-resistant HCT-116 cell line | Resistance can be mediated by NAMPT mutations. oaepublish.com |
Breast Cancer (e.g., Triple-Negative Breast Cancer)
FK866 has shown promise in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options. helsinki.fi Studies using the TNBC cell line MDA-MB-231 have explored the mechanisms of action and resistance to FK866. In FK866-resistant MDA-MB-231 cells, researchers observed mitochondrial rewiring as a key adaptation to NAD(H) shortage. nih.gov These resistant cells did not show mutations in the NAMPT gene but exhibited increased mitochondrial mass and a greater reliance on pyruvate (B1213749) for the TCA cycle. nih.govoaepublish.com
Furthermore, the combination of FK866 with other targeted therapies has shown synergistic effects. For instance, combining the PARP inhibitor olaparib (B1684210) with FK866 significantly inhibited the growth of TNBC tumors in vivo to a greater extent than either drug alone. embopress.org This suggests that depleting NAD+ with FK866 enhances the efficacy of PARP inhibitors, which rely on NAD+ for their function. embopress.org
| Cell Line | Model Type | Key Findings |
| MDA-MB-231 | In vitro | Acquired resistance to FK866 is associated with mitochondrial plasticity and increased dependence on pyruvate. oaepublish.com |
| CAL51 | In vivo (xenograft) | Combination of FK866 and olaparib suppressed tumor progression more effectively than single-agent treatment. embopress.org |
Ovarian Cancer
In preclinical ovarian cancer models, FK866 has demonstrated potential both as a monotherapy and in combination with other agents. Ovarian cancer cell lines have shown sensitivity to FK866, with KRAS-mutant cells exhibiting greater sensitivity. biorxiv.org
The combination of FK866 with the PARP inhibitor olaparib has been shown to be synergistic in ovarian cancer models, including those resistant to PARP inhibitors. biorxiv.org This combination was effective in a murine model of high-grade serous carcinoma (HGSC) with a Pten deletion. biorxiv.org Furthermore, combining FK866 with an inhibitor of the ectoenzyme CD73, which can generate NAD+ precursors in the tumor microenvironment, led to a significant decrease in intratumor NAD+ and ATP levels. oncotarget.comnih.gov This dual inhibition resulted in a lower proportion of proliferating tumor cells and increased necrotic areas in an OVCAR-3 xenograft model. nih.govnih.gov
| Cell Line/Model | Key Findings |
| Ovarian Cancer Cell Lines (KRAS-mutant) | Increased sensitivity to FK866 compared to KRAS-wildtype cells. biorxiv.org |
| ID8-Trp53-/-; Pten-/- (murine model) | The combination of olaparib and FK866 showed anti-cancer activity. biorxiv.org |
| OVCAR-3 (xenograft) | Combined inhibition of NAMPT (with FK866) and CD73 (with APCP) reduced tumor NAD+, ATP, and cell proliferation, while increasing necrosis. nih.govnih.gov |
Pancreatic Cancer (e.g., Pancreatic Ductal Adenocarcinoma)
Preclinical studies have highlighted the potential of FK866 in treating pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer. nih.gov The NAMPT inhibitor has been shown to reduce the viability and growth of PDAC cell lines and decrease tumor size in orthotopic mouse models. nih.gov Mechanistically, FK866 induces a metabolic collapse in PDAC cells by decreasing glucose uptake, lactate (B86563) excretion, and ATP levels. nih.gov
Combination strategies have also proven effective. FK866 has demonstrated an additive effect when combined with chemotherapeutic agents like gemcitabine (B846), paclitaxel (B517696), and etoposide (B1684455) in reducing PDAC cell viability and growth. nih.gov Interestingly, while some studies show a synergistic effect with gemcitabine, others report a lack of synergy with 5-Fluorouracil (B62378) (5FU) and oxaliplatin (B1677828) in pancreatic cancer primary cultures, suggesting cell-type dependency. oncotarget.com Furthermore, interferon-beta (IFNβ) signaling, present in a subset of PDAC tumors, can sensitize cancer cells to FK866 by increasing NAD(H) consumption. pnas.org
| Model | Key Findings |
| PDAC Cell Lines (in vitro) | FK866 reduced viability, growth, colony formation, and induced metabolic collapse. nih.gov |
| Orthotopic Mouse Model (Panc-1 cells) | Both FK866 and the next-generation NAMPT inhibitor STF-118804 reduced tumor size. nih.gov |
| PDAC Primary Cell Cultures | A subpopulation of PCCs showed high sensitivity to FK866. oncotarget.com Synergistic effect observed with gemcitabine. oncotarget.com |
| PDAC Xenografts | IFNβ signaling sensitized tumors to FK866 by depleting NAD(H) levels. pnas.org |
Cholangiocarcinoma (CCA)
FK866 has emerged as a potential therapeutic agent for cholangiocarcinoma (CCA), a cancer of the bile ducts with a poor prognosis. mdpi.comresearchgate.net Preclinical studies have shown for the first time that FK866 can suppress the growth of CCA cells in a dose-dependent manner. mdpi.comresearchgate.net The inhibitor significantly reduces NAD+ and ATP levels in CCA cell lines such as HuCCT1, KMCH, and EGI. mdpi.comresearchgate.net This leads to reduced colony formation and spheroid growth in vitro. mdpi.com
Importantly, FK866 enhances the anticancer effects of the standard chemotherapy agent cisplatin (B142131) in CCA cells. mdpi.comresearchgate.net The combination of low-dose FK866 and cisplatin resulted in a significant inhibition of cell proliferation compared to either treatment alone, suggesting a potential for combination therapy in a clinical setting. mdpi.com However, another study found that IDH-mutant ICC cells did not show differential sensitivity to FK866. ucsf.edu
| Cell Line | Key Findings |
| HuCCT1, KMCH, EGI | FK866 suppressed cell growth in a dose-dependent manner by reducing NAD+ and ATP levels. mdpi.comresearchgate.net |
| HuCCT1, KMCH, EGI | FK866 enhanced the anticancer effects of cisplatin in vitro. mdpi.comresearchgate.net |
| IDH-mutant ICC cells | Did not show enhanced sensitivity to FK866. ucsf.edu |
Neuroblastoma
In preclinical neuroblastoma models, FK866 has demonstrated antitumoral activities, particularly in combination with other chemotherapeutic agents. nih.gov While FK866 alone can induce autophagy-dependent cell death in neuroblastoma cells, its more striking effect is the potentiation of conventional chemotherapy. nih.gov
Co-treatment with very low, ineffective concentrations of FK866 significantly enhanced the cytotoxic effects of both cisplatin and etoposide. nih.gov This synergistic interaction is believed to be reciprocal: FK866 potentiates the DNA damage induced by etoposide, while etoposide enhances the depletion of cytosolic NAD+ caused by FK866. nih.gov This combination also uniquely led to the depletion of mitochondrial NAD+. nih.gov
| Cell Line/Model | Key Findings |
| Neuroblastoma cell lines | FK866 alone induces autophagy-mediated cell death. nih.gov |
| Neuroblastoma cell lines | Low-dose FK866 potentiates the cytotoxic effects of cisplatin and etoposide. nih.gov |
| Neuroblastoma cell lines | Co-treatment with etoposide and FK866 leads to enhanced DNA damage and depletion of both cytosolic and mitochondrial NAD+. nih.gov |
Gastric Cancer
The therapeutic potential of FK866 in gastric cancer appears to be linked to the epithelial-mesenchymal transition (EMT) status of the tumor cells. nih.gov Studies have shown that FK866 selectively kills gastric cancer cells that have an EMT gene expression signature. nih.gov This selectivity is due to the significantly lower expression of nicotinic acid phosphoribosyltransferase (NAPRT) in these EMT-subtype cells, which makes them highly dependent on the NAMPT-mediated salvage pathway for NAD+ synthesis. nih.gov
In vivo, administration of FK866 to mice bearing tumors from a human gastric cancer cell line with the EMT subtype led to tumor regression. nih.gov Conversely, tumors from cell lines without the EMT signature were not affected by the treatment. nih.gov Furthermore, FK866 has been shown to enhance the chemosensitivity of gastric cancer cells to 5-fluorouracil (5FU). mdpi.comresearchgate.net
| Cell Line/Model | Key Findings |
| Gastric Cancer Cell Lines (EMT subtype) | Selectively killed by FK866 due to low NAPRT expression. nih.gov |
| GA077 Xenografts (EMT subtype) | FK866 treatment led to tumor regression. nih.gov |
| MKN45 Xenografts (non-EMT subtype) | Tumors were not affected by FK866 treatment. nih.gov |
| Gastric Cancer Cells | FK866 enhanced chemosensitivity to 5-fluorouracil. mdpi.comresearchgate.net |
Modulation of Tumor Microenvironment
Beyond its direct effects on cancer cells, FK866 can also modulate the tumor microenvironment (TME). The TME plays a crucial role in tumor progression, and targeting its components is a promising therapeutic strategy. mdpi.com
In a study on uterine leiomyoma, treatment with FK866 led to a significant inhibition of extracellular NAMPT (eNAMPT) and IL-8 secretion, suggesting that NAMPT inhibitors can alter the TME by suppressing these factors. nih.gov In ovarian cancer models, the combination of FK866 with an inhibitor of CD73, an enzyme that can generate NAD+ precursors, markedly decreased extracellular NAD+ and ATP levels in ascitic exudates. oncotarget.com Since extracellular NAD+ and ATP can act as pro-inflammatory signals, their reduction could have therapeutic benefits. oncotarget.com Furthermore, in anaplastic meningioma models, FK866 was found to reduce the expression of the immune checkpoint proteins PD-L1 and B7-H3, indicating a potential to inhibit immune escape. nih.gov This suggests that FK866 could improve the efficacy of immunotherapy. nih.gov
| Disease Model | Key Findings on TME Modulation |
| Uterine Leiomyoma | FK866 inhibited the secretion of eNAMPT and IL-8. nih.gov |
| Ovarian Cancer | Combined treatment with a CD73 inhibitor and FK866 reduced extracellular NAD+ and ATP in ascitic fluid. oncotarget.com |
| Anaplastic Meningioma | FK866 reduced the expression of immune checkpoints PD-L1 and B7-H3. nih.gov |
Anti-angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Preclinical research suggests that the NAMPT inhibitor FK866 possesses anti-angiogenic capabilities.
Research has indicated that NAMPT plays a role in tumor-associated angiogenesis. frontiersin.org For instance, the pro-angiogenic properties of tumor-associated neutrophils (TANs) have been shown to be dependent on the activation of the NAMPT signaling pathway. Inhibition of this pathway in TANs leads to a potent anti-angiogenic phenotype. frontiersin.org An early study demonstrated the anti-angiogenic potency of FK866 in a murine model of renal cell carcinoma. aacrjournals.org Furthermore, extracellular NAMPT (eNAMPT) has been shown to enhance breast cancer stemness and tumor angiogenesis, effects which were negated by an anti-eNAMPT neutralizing antibody, suggesting a potential anti-angiogenic pharmacological approach. researchgate.net
Inhibition of Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer invasion and metastasis, where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. nih.govresearchgate.net FK866 has been shown in preclinical models to inhibit this critical process.
In hepatocellular carcinoma (HCC) models, FK866 demonstrated a dose-dependent ability to inhibit the invasion and metastasis of MHCC97-H cells. nih.govresearchgate.netnih.gov This effect was linked to the compound's ability to interfere with the NAMPT/NAD+/SIRT1 pathway. nih.gov Treatment with FK866 led to a significant decrease in the expression of SIRT1, a NAD+-dependent deacetylase involved in the EMT process. nih.govnih.gov Consequently, FK866 treatment resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker vimentin. nih.govnih.gov These findings suggest that FK866 can reverse the EMT process in HCC cells, thereby inhibiting their metastatic potential. nih.gov
Similarly, in gastric cancer, FK866 has shown selective toxicity towards cells with an EMT gene expression signature. hanyang.ac.kr This vulnerability is linked to a deficiency in nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway. hanyang.ac.kr The loss of NAPRT expression is frequently observed in gastric tumors of the EMT subtype, creating a synthetic lethal situation where inhibiting NAMPT with FK866 becomes highly effective. hanyang.ac.kr
Table 1: Effect of FK866 on Epithelial-Mesenchymal Transition (EMT) Markers in Preclinical Cancer Models
| Cell Line | Cancer Type | Key Finding | Effect on E-cadherin | Effect on Vimentin | Reference |
| MHCC97-H | Hepatocellular Carcinoma | FK866 inhibits invasion and metastasis by reversing EMT via the NAMPT/NAD+/SIRT1 pathway. | Upregulated | Downregulated | nih.gov, nih.gov |
| EMT-subtype Gastric Cancer Cells | Gastric Cancer | FK866 is selectively toxic to EMT-subtype cells, which often exhibit NAPRT deficiency. | Positively correlated with NAPRT expression | Not specified | hanyang.ac.kr |
Immunomodulatory Effects (as implied by NAD+ role in lymphocyte activation)
The intracellular availability of NAD+ is crucial for the function and activation of immune cells, particularly T lymphocytes. By depleting NAD+ pools, FK866 exerts significant immunomodulatory effects. nih.gov
Studies have shown that activated T lymphocytes are highly sensitive to NAMPT inhibition. aai.orgplos.org While resting T cells are less affected, activated T cells undergo massive NAD+ depletion upon treatment with FK866. plos.org This catastrophic drop in NAD+ levels leads to several functional consequences:
Inhibition of T Cell Activation and Proliferation: FK866 treatment has been shown to inhibit T cell activation, as evidenced by the downregulation of activation markers such as CD69, CD25, and ICOS. frontiersin.org The depletion of NAD+ impairs the metabolic remodeling required for T cell proliferation. aai.orgfrontiersin.org
Reduced Cytokine Production: The production of key inflammatory cytokines by activated T cells is curtailed by FK866. Specifically, a reduction in IFN-γ and TNF-α has been observed. plos.org This effect is linked to impaired activity of Sirt6, a NAD+-dependent enzyme. plos.org
Induction of Cell Death: Prolonged NAD+ depletion in activated T lymphocytes ultimately leads to cell death, which has been characterized as an autophagic process. plos.org
These immunosuppressive properties suggest that FK866 could be beneficial in T cell-mediated autoimmune disorders. plos.org In a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), FK866 treatment strikingly reduced neurological damage and clinical symptoms. plos.org The mechanism involves diminishing the viability and function of pathogenic T cells. aai.org
Table 2: Immunomodulatory Effects of FK866 on T Lymphocytes
| Parameter | Effect of FK866 | Mechanism | Reference |
| NAD+ Levels | Massive depletion in activated T cells | Inhibition of the NAMPT-mediated NAD+ salvage pathway. | plos.org |
| Cell Proliferation | Impaired | NAD+ depletion disrupts the metabolic reprogramming necessary for proliferation. | frontiersin.org, plos.org |
| Activation Markers (CD25, CD69, ICOS) | Downregulated | Inhibition of T cell activation pathways dependent on NAD+. | frontiersin.org |
| Cytokine Secretion (IFN-γ, TNF-α) | Reduced | Linked to impaired activity of the NAD+-dependent enzyme Sirt6. | plos.org |
| Cell Viability | Induces autophagic cell death in activated T cells | Consequence of catastrophic NAD+ and subsequent ATP depletion. | plos.org |
Mechanisms of Resistance to Fk866 in Cellular Models
Intrinsic Resistance Mechanisms
Intrinsic, or primary, resistance refers to the inherent ability of certain cancer cells to withstand the effects of FK866 without prior exposure. nih.gov This pre-existing resistance is often linked to the cell's metabolic flexibility, particularly its ability to utilize alternative routes for NAD+ synthesis.
Cancer cells can evade FK866-induced NAD+ depletion by upregulating compensatory biosynthetic pathways. oaepublish.comunitn.it If the primary NAMPT-dependent salvage pathway is blocked, cells can switch to the Preiss-Handler pathway, which uses nicotinic acid (NA), or the de novo synthesis pathway, which starts from tryptophan. mdpi.comuchile.cl
The Preiss-Handler pathway's rate-limiting enzyme, Nicotinic Acid Phosphoribosyltransferase (NAPRT), plays a crucial role in intrinsic resistance to FK866. mdpi.comfrontiersin.org Elevated expression and activity of NAPRT allow cells to efficiently convert nicotinic acid into nicotinic acid mononucleotide, a precursor to NAD+, thereby bypassing the NAMPT blockade. whiterose.ac.uk
Studies have demonstrated that the sensitivity of cancer cells to NAMPT inhibition is often inversely proportional to their NAPRT expression levels. mdpi.com For instance, NAPRT-proficient ovarian and pancreatic cancer cells show resistance to FK866. whiterose.ac.ukmdpi.com Conversely, downregulating NAPRT through gene silencing or chemical inhibition with agents like 2-hydroxynicotinic acid (2-HNA) has been shown to sensitize these resistant cells to FK866 both in vitro and in vivo. whiterose.ac.ukmdpi.com In glioblastoma cell lines, the presence of NA can completely restore proliferation and NAD+ levels in FK866-treated cells that express high levels of NAPRT, while having no effect on cells that lack NAPRT. mdpi.com This highlights NAPRT status as a key determinant of intrinsic resistance. semanticscholar.org
| Cell Line | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| OVCAR-5 | Ovarian Cancer | Proficient NAPRT expression confers resistance to FK866. Inhibition of NAPRT sensitizes cells to FK866. | oaepublish.commdpi.com |
| LN229 | Glioblastoma | High NAPRT expression allows nicotinic acid to completely reverse FK866-induced proliferation arrest and NAD+ depletion. | mdpi.com |
| Various | Ovarian, Pancreatic | NAPRT is frequently amplified and overexpressed, conferring resistance. Silencing or inhibiting NAPRT sensitizes cells to FK866. | whiterose.ac.ukmdpi.com |
| Mesenchymal Subtype | Gastric Cancer | Loss of NAPRT expression leads to selective cytotoxicity of FK866. | frontiersin.org |
Another significant resistance mechanism involves the upregulation of the de novo NAD+ synthesis pathway from tryptophan. researchgate.net The enzyme Quinolinic Acid Phosphoribosyltransferase (QPRT) is a critical component of this pathway, converting quinolinic acid to nicotinic acid mononucleotide. oaepublish.comresearchgate.net Elevated QPRT expression has been identified as a resistance mechanism in several cancer models. researchgate.netresearchgate.net
For example, in a GMX1778-resistant fibrosarcoma cell line (HT1080-GMX), QPRT was found to be overexpressed compared to the parental line. oaepublish.com Similarly, FK866-resistant T-cell acute lymphoblastic leukemia cells (CCRF-CEM) showed modestly but significantly increased QPRT activity. oaepublish.comresearchgate.net This increased activity allows the cells to maintain NAD+ levels by shunting metabolites from tryptophan catabolism into NAD+ production, thereby overcoming NAMPT inhibition. researchgate.netnih.gov
The activation of the de novo pathway inherently creates a dependency on tryptophan metabolism for NAD+ production and cell survival in FK866-resistant cells. researchgate.netnih.gov In FK866-resistant CCRF-CEM cells, which have high QPRT activity, the cells become addicted to tryptophan. nih.govnih.gov This dependency can be exploited therapeutically. Co-treatment of these resistant cells with FK866 and JPH203, an inhibitor of the L-type amino acid transporter 1 (LAT1) that blocks tryptophan uptake, results in a significant decrease in both NAD+ and ATP levels, re-sensitizing the cells to NAMPT inhibition. oaepublish.comresearchgate.net This indicates that for some cancers, resistance to FK866 is directly linked to an acquired reliance on the tryptophan-QPRT axis for NAD+ synthesis. nih.govresearchgate.net
Activation of Alternative NAD+ Biosynthesis Pathways
Acquired Resistance Mechanisms
Acquired, or secondary, resistance develops after prolonged exposure of cancer cells to a drug. nih.gov In the context of FK866, the most well-documented mechanism of acquired resistance is the emergence of mutations in the drug's direct target, the NAMPT enzyme. oaepublish.comnih.gov
Several specific point mutations have been identified in FK866-resistant cancer cell lines. oaepublish.com For instance, in colorectal carcinoma (HCT-116) and small cell lung carcinoma (NYH) cell lines made resistant to FK866, mutations such as H191R, D93del, and Q388R were discovered. oaepublish.comresearchgate.net The H191R mutation, located in the FK866 binding site, is particularly potent, leading to a nearly 80-fold increase in the IC50 value for FK866. oaepublish.com Another mutation, G217R, identified in HCT116 cells, results in a 2,500-fold increase in the effective concentration needed for the related inhibitor CHS-828. oncotarget.com These mutations can render the enzyme unable to properly form dimers or interact with binding partners, leading to broad cross-resistance against various classes of NAMPT inhibitors. oaepublish.comoncotarget.com
| NAMPT Mutation | Cancer Cell Line | Effect on FK866 Sensitivity | Reference |
|---|---|---|---|
| H191R | HCT-116 (Colorectal Carcinoma) | ~80-fold increase in IC50 (from 110 nM to 8,585 nM). Affects the FK866 binding site. | oaepublish.com |
| D93del | HCT-116, NYH (Small Cell Lung Carcinoma) | Confers resistance; located at the dimer interface of NAMPT. | oaepublish.com |
| Q388R | HCT-116, NYH | Confers resistance; located at the dimer interface of NAMPT. | oaepublish.com |
| G217R | HCT-116 | Confers high resistance to NAMPT inhibitors like CHS-828. | oncotarget.com |
| S165F | Various | Confers ~10-fold resistance to FK866. | oncotarget.com |
Mutations in the NAMPT Enzyme
Specific Point Mutations (e.g., H191R, D93del, Q388R, K342R) and their Impact on FK866 Binding
A primary mechanism of acquired resistance to FK866 involves mutations in the NAMPT gene, which encodes the drug's target enzyme. oaepublish.comoncotarget.com These mutations can alter the structure of the NAMPT protein, thereby reducing the binding affinity of FK866 and rendering the inhibitor less effective. oaepublish.comoncotarget.com
Several key point mutations have been identified in FK866-resistant cancer cell lines:
H191R: This mutation occurs within the binding pocket of FK866. oaepublish.com An in-silico model suggests that the arginine substitution at this position sterically hinders the binding of inhibitors like FK866. oaepublish.comresearchgate.net In a colorectal carcinoma cell line (HCT-116), the H191R mutation resulted in a nearly 80-fold increase in the IC50 value for FK866 compared to the wild-type enzyme. oaepublish.comresearchgate.net
D93del: This deletion is located at the dimer interface of the NAMPT protein. oaepublish.comnih.gov
Q388R: This mutation also occurs at the dimer interface of NAMPT. oaepublish.comnih.gov
K342R: This mutation was identified in an FK866-resistant HCT116 cell line alongside the H191R mutation. oncotarget.com
The overexpression of NAMPT with these mutations has been shown to confer a higher degree of resistance to FK866 than the overexpression of wild-type NAMPT. nih.gov For instance, while overexpressing wild-type NAMPT led to a 20-fold increase in the required dose of FK866, each mutant required an even higher concentration of the drug to be effective. oaepublish.comresearchgate.net The H191R mutation had the most significant impact, demonstrating the critical role of the inhibitor's binding site in its efficacy. oaepublish.comresearchgate.net
| Mutation | Location | Effect on FK866 Binding | Cancer Model |
|---|---|---|---|
| H191R | Binding Pocket | Sterically blocks inhibitor binding, leading to a significant increase in IC50. oaepublish.comresearchgate.netresearchgate.net | HCT-116 (Colorectal Carcinoma), NYH (Small Cell Lung Carcinoma) oaepublish.comoncotarget.com |
| D93del | Dimer Interface | Affects protein structure and contributes to resistance. oaepublish.comnih.gov | HCT-116 (Colorectal Carcinoma), NYH (Small Cell Lung Carcinoma) oaepublish.comnih.gov |
| Q388R | Dimer Interface | Affects protein structure and contributes to resistance. oaepublish.comnih.gov | HCT-116 (Colorectal Carcinoma) oaepublish.comnih.gov |
| K342R | Distant from binding site and dimer interface. nih.gov | Contributes to resistance in conjunction with other mutations. oncotarget.com | HCT-116 (Colorectal Carcinoma) oncotarget.com |
Metabolic Reprogramming and Plasticity
Cancer cells can adapt to the metabolic stress induced by FK866 by reprogramming their metabolic pathways to survive NAD+ depletion. oaepublish.comunitn.it This metabolic plasticity is a key mechanism of acquired resistance. oaepublish.comunitn.it
In response to FK866, some resistant cancer cell lines exhibit a shift towards a more glycolytic metabolism. researchgate.netnih.gov This is characterized by an increase in glucose consumption and lactate (B86563) production. oaepublish.com Studies have shown increased activity of key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH) in resistant cells. oaepublish.comnih.gov This metabolic shift allows the cells to generate ATP through glycolysis to compensate for the reduced energy production from mitochondrial respiration due to NAD+ depletion. oaepublish.com
Conversely, other studies have reported that FK866-resistant cells, such as the triple-negative breast cancer cell line MDA-MB-231, exhibit increased mitochondrial function. oaepublish.comunitn.it These cells show a higher mitochondrial spare respiratory capacity and increased mitochondrial mass. oaepublish.comunitn.it A notable metabolic adaptation in these resistant cells is an increased oxidation of pyruvic acid. oaepublish.comnih.gov This indicates a metabolic shift where the cells become more dependent on pyruvate as a fuel source for the mitochondria to maintain energy production. oaepublish.comnih.gov Pharmacological inhibition of the mitochondrial pyruvate carrier (MPC) leads to a greater loss of maximal respiration in resistant cells compared to their sensitive counterparts, further supporting their increased reliance on pyruvate. oaepublish.com
Increased activity of Lactate Dehydrogenase A (LDHA) has been identified as a crucial factor in FK866 resistance. nih.govnih.gov LDHA catalyzes the conversion of pyruvate to lactate, a process that regenerates NAD+ from NADH, thereby sustaining glycolytic flux. frontiersin.org In FK866-resistant T-cell acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cells, acquired resistance was associated with a shift towards glycolytic metabolism and was dependent on LDHA activity. nih.govnih.gov Inhibiting LDHA with a small molecule inhibitor or silencing it with siRNA was found to re-sensitize the resistant cells to FK866. oaepublish.comnih.gov
In some contexts, cells can develop resistance by upregulating the expression of NAMPT itself. For instance, treatment of pancreatic ductal adenocarcinoma (PDAC) cells with metformin (B114582), a drug that also impacts cellular metabolism, induced a compensatory increase in NAMPT expression, leading to a larger cellular NAD+ pool and subsequent resistance. researchgate.netmcgill.canih.gov This suggests that a compensatory increase in the target enzyme's expression can be a mechanism to overcome the effects of an inhibitor like FK866.
Cross-Resistance to Other NAMPT Inhibitors
Cellular models that develop resistance to FK866 frequently exhibit cross-resistance to other structurally and mechanistically related NAMPT inhibitors. oup.comoncotarget.comnih.gov This phenomenon indicates that the acquired resistance mechanism is often specific to the common target, the NAMPT enzyme, rather than the individual drug. oup.com
A primary mechanism underlying this cross-resistance is the acquisition of point mutations in the NAMPT gene. oncotarget.comnih.gov For example, a human colon cancer cell line made resistant to FK866 (HCT116RFK866) was found to be approximately 1,000-fold less sensitive to the drug. oncotarget.com This resistant cell line also demonstrated significant cross-resistance to other potent NAMPT inhibitors. oncotarget.comnih.gov Whole-exon sequencing revealed a specific point mutation, H191R, in the NAMPT protein of the resistant cells. oncotarget.comnih.gov This mutation is believed to alter the drug-binding pocket, preventing the inhibitor from interacting effectively with the enzyme. researchgate.net The extent of cross-resistance was found to be more related to the "head structure" of the various inhibitors, which is the first point of contact with the NAMPT binding pocket. researchgate.net
Studies in glioma stem-like cells (GSCs) have also shown that acquiring resistance to FK866 leads to cross-resistance against other NAMPT inhibitors, confirming the specificity of this effect. oup.com The development of such resistance highlights a significant challenge in the clinical application of NAMPT inhibitors and underscores the need for strategies that can overcome target-based resistance mechanisms.
| NAMPT Inhibitor | Cross-Resistance Observed in FK866-Resistant Cells |
|---|---|
| CHS-828 (GMX1778) | Yes oncotarget.comnih.gov |
| GNE-617 | Yes oncotarget.comnih.gov |
| STF-118804 | Yes oncotarget.comnih.gov |
Strategies to Overcome FK866 Resistance (Preclinical)
The emergence of resistance to FK866 in cancer cells has prompted the investigation of various preclinical strategies to circumvent or reverse this resistance. oaepublish.comunitn.it These approaches primarily focus on targeting the metabolic adaptations and bypass pathways that cancer cells exploit to survive NAMPT inhibition. unitn.itresearchgate.net Key strategies include inhibiting alternative NAD+ production routes and combining FK866 with other metabolic inhibitors to create synthetic lethality. oaepublish.comnih.gov
Targeting Bypass Pathways (e.g., NAPRT, QPRT, LAT1)
Cancer cells can evade the effects of NAMPT inhibition by utilizing alternative pathways for NAD+ biosynthesis. researchgate.net The Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA), and the de novo synthesis pathway, which uses tryptophan, are two such bypass routes. oaepublish.comthno.org
Nicotinate (B505614) phosphoribosyltransferase (NAPRT): This enzyme is key to the Preiss-Handler pathway. In NAPRT-positive cancer cells, the presence of nicotinic acid can rescue cells from FK866-induced death. thno.org Therefore, inhibiting NAPRT is a rational strategy to block this salvage mechanism. Preclinical studies have shown that NAPRT inhibitors, such as 2-HNA and the more recently identified compound 8 (4-hydroxynicotinic acid), can sensitize NAPRT-proficient cancer cells to FK866. oaepublish.com
Quinolinate phosphoribosyltransferase (QPRT): QPRT is an essential enzyme in the de novo synthesis of NAD+ from tryptophan. oaepublish.com Upregulation of QPRT has been identified as a mechanism of resistance to NAMPT inhibitors. oaepublish.comresearchgate.net In FK866-resistant T-cell acute lymphoblastic leukemia (CCRF-CEM) cells, increased QPRT activity was observed. oaepublish.comresearchgate.net These resistant cells become dependent on tryptophan metabolism for NAD+ and ATP production. researchgate.net
L-type Amino Acid Transporter 1 (LAT1): To fuel the de novo pathway, resistant cells require an uptake of tryptophan from the extracellular environment, a process often mediated by amino acid transporters like LAT1. oaepublish.com Targeting this transporter can thus cut off the supply for NAD+ synthesis. Co-treatment of FK866-resistant cells with the LAT1 inhibitor JPH203 resulted in significant decreases in both NAD+ and ATP levels, demonstrating the dependency of these cells on tryptophan uptake and overcoming resistance. oaepublish.comoaepublish.com
Combination with Metabolic Inhibitors
Another promising strategy to overcome FK866 resistance is to combine it with inhibitors of other metabolic pathways that resistant cells become dependent upon. oaepublish.comunitn.it When NAMPT is inhibited, cancer cells often undergo metabolic reprogramming to survive, creating new vulnerabilities. oaepublish.comunitn.it
One such adaptation is an increased reliance on glycolysis. oaepublish.com Studies have shown that combining FK866 with glycolytic inhibitors, such as the lactate dehydrogenase A (LDHA) inhibitor GSK2837808A or FX11, results in synergistic anticancer effects and can re-sensitize resistant cells to NAMPT inhibition. oaepublish.com
Furthermore, FK866 has been tested in combination with conventional chemotherapy agents. In cholangiocarcinoma cells, FK866 enhances the anticancer effects of cisplatin (B142131). nih.gov The combination allows for the use of lower doses of cisplatin, potentially reducing side effects while effectively promoting cancer cell death. nih.gov Similarly, combining low doses of FK866 with the proteasome inhibitor bortezomib (B1684674) has been shown to be effective in multiple myeloma models, overcoming resistance to bortezomib by targeting the crucial NAD+ salvage pathway. nih.govresearchgate.net These combination therapies exploit different cellular dependencies to achieve a more potent therapeutic outcome. mdpi.comwaldenstroms.com
Preclinical Strategies for Enhancing Fk866 Efficacy and Therapeutic Window
Combination Therapies for Synergistic Antitumor Effects
Combining FK866 with other anticancer agents has emerged as a promising approach to overcome resistance and improve therapeutic outcomes. By targeting multiple, often complementary, cellular pathways, these combinations can induce a more profound and durable antitumor response than either agent alone.
Preclinical studies have demonstrated that FK866 can potentiate the effects of several conventional chemotherapy drugs across various cancer types. The depletion of intracellular NAD+ by FK866 can impair DNA repair and energy metabolism, rendering cancer cells more susceptible to DNA-damaging agents and other cytotoxic drugs.
The combination of FK866 and Cisplatin (B142131) has shown synergistic effects. In neuroblastoma cells, co-treatment with low, otherwise ineffective, concentrations of FK866 strikingly potentiated the cytotoxic effects of cisplatin. mdpi.com This combination also unmasked an effect on mitochondrial NAD+ depletion. mdpi.com In cholangiocarcinoma (CCA) cells, FK866 enhanced the anticancer effects of cisplatin in vitro, significantly inhibiting cell proliferation compared to either treatment alone. frontiersin.orgpatsnap.comnih.gov This suggests that combining FK866 with cisplatin could allow for the use of lower, less toxic doses of the chemotherapeutic agent. patsnap.com
A similar synergistic relationship has been observed with Etoposide (B1684455) . In neuroblastoma cell lines, FK866 potentiated the effects of etoposide, and the co-treatment enhanced DNA damage. mdpi.comnih.gov The effect of FK866 on cytosolic NAD+ depletion was also potentiated by etoposide. mdpi.com In pancreatic ductal adenocarcinoma (PDAC) models, combining a NAMPT inhibitor with etoposide showed an additive effect in decreasing cell viability and growth. frontiersin.orgwaldenstroms.comunil.ch
The combination with Gemcitabine (B846) has been particularly studied in pancreatic cancer. FK866 was found to synergistically decrease the cell viability of a majority of pancreatic cancer-derived primary cell cultures (PCCs) when combined with gemcitabine. nih.govresearchgate.net In 16 out of 23 PCCs tested, the combined treatment was more effective than gemcitabine alone. nih.govresearchgate.net The mechanism may involve the induction of autophagy by both drugs, leading to additive cell death. nih.govresearchgate.net Other studies confirm that FK866 improves the anticancer activity of gemcitabine in pancreatic cancer cells and orthotopic xenograft models. frontiersin.org
The interaction between FK866 and 5-Fluorouracil (B62378) (5-FU) appears to be context-dependent. While some studies reported that FK866 increased the chemosensitivity of gastric cancer cells to 5-FU, research on pancreatic cancer primary cultures found no synergistic effect when combining the two agents. frontiersin.orgnih.govresearchgate.net This highlights that the enhancement of cytotoxic drug effects by FK866 is likely dependent on the specific cancer cell type. nih.govresearchgate.net
For Paclitaxel (B517696) , studies in pancreatic cancer models showed that combining a NAMPT inhibitor with paclitaxel had an additive effect on reducing cell viability and growth. frontiersin.orgwaldenstroms.comunil.ch In triple-negative breast cancer (TNBC) cells, the combination of FK866 and paclitaxel caused synergistic increases in the cellular redox ratio, which correlated with enhanced inhibition of cell growth.
In contrast to other agents, studies on pancreatic cancer primary cultures showed no synergistic effect when combining Oxaliplatin (B1677828) with FK866. nih.govresearchgate.net This lack of synergy, similar to that observed with 5-FU in the same models, may be related to the differing roles of autophagy in response to various chemotherapies. nih.govresearchgate.net
| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Key Findings |
|---|---|---|---|
| Cisplatin | Neuroblastoma, Cholangiocarcinoma | Yes | Potentiated cytotoxicity and enhanced NAD+ depletion. mdpi.comfrontiersin.org |
| Etoposide | Neuroblastoma, Pancreatic Cancer | Yes | Enhanced DNA damage and additive decrease in cell viability. mdpi.comfrontiersin.org |
| Gemcitabine | Pancreatic Cancer | Yes | Synergistically decreased cell viability in the majority of primary cultures tested. nih.govresearchgate.net |
| 5-Fluorouracil | Gastric Cancer, Pancreatic Cancer | Context-Dependent | Increased chemosensitivity in gastric cancer, but no synergy seen in pancreatic cancer primary cultures. nih.govresearchgate.net |
| Paclitaxel | Pancreatic Cancer, Triple-Negative Breast Cancer | Yes | Additive effect on decreasing cell viability; synergistic increase in redox ratio. frontiersin.org |
| Oxaliplatin | Pancreatic Cancer | No | No synergistic effect observed in pancreatic cancer primary cultures. nih.govresearchgate.net |
Combining FK866 with other targeted therapies that interfere with distinct metabolic or signaling pathways offers a rational approach to induce synthetic lethality in cancer cells.
Cancer cells often exhibit metabolic plasticity, and when one energy pathway is blocked, they may compensate by upregulating another. Inhibiting glycolysis, in addition to blocking NAD+ synthesis with FK866, represents a strategy to induce a more comprehensive metabolic collapse. The combination of FK866 with FX11 , an inhibitor of lactate (B86563) dehydrogenase A (LDHA), has shown synergistic anticancer effects. In P493 human lymphoma cells, the combination was more toxic than either agent alone, causing a more profound inhibition of cell proliferation and a greater decrease in mitochondrial membrane potential. A dose-response study revealed a synergistic effect of the combination on cell proliferation. These findings suggest that co-targeting NAD+ synthesis and glycolysis can effectively deplete cellular energy levels and inhibit cancer cell growth.
Metformin (B114582), a widely used antidiabetic drug, inhibits mitochondrial complex I, thereby decreasing the NAD+/NADH ratio. Preclinical studies show that cancer cells can adapt to metformin by increasing NAD+ biosynthesis via NAMPT. This provides a strong rationale for combining metformin with FK866. This combination has been shown to be more effective than either drug alone in pancreatic cancer cell lines. The NAMPT inhibitor FK866 sensitized pancreatic ductal adenocarcinoma (PDAC) cells to the antiproliferative effects of metformin in vitro by decreasing the cellular NAD+ pool. In a mouse xenograft model using KP4 pancreatic cancer cells, the combination of FK866 and metformin increased survival more effectively than either drug alone. Transcriptome analysis revealed that the drug combination reactivated genes in the p53 pathway and those promoting oxidative stress.
The combination of FK866 with the proteasome inhibitor Ixazomib (B1672701) has demonstrated synergy in preclinical models of multiple myeloma. A computational method designed to discover novel synergistic drug combinations identified the FK866 and ixazomib pairing as effective. frontiersin.org Subsequent in vitro testing confirmed that FK866 showed significant synergy with ixazomib in human myeloma cell lines, as indicated by combination index (CI) values consistently below 1.0. frontiersin.org This suggests that dual inhibition of NAMPT and the proteasome could be a potent therapeutic strategy for certain hematologic malignancies.
CD73 is an ecto-5'-nucleotidase that can generate nicotinamide (B372718) riboside (NR) from extracellular nicotinamide mononucleotide (NMN). Cancer cells can use this extracellular NR to bypass the intracellular blockade of NAMPT by FK866, thus representing a mechanism of resistance. Consequently, combining FK866 with a CD73 inhibitor is a rational strategy to potentiate its anticancer effects. In a human ovarian carcinoma model (OVCAR-3 cells), the simultaneous inhibition of NAMPT with FK866 and CD73 with its inhibitor α,β-methylene adenosine (B11128) 5'-diphosphate (APCP) led to a significant decrease in intratumor NAD+ and ATP levels compared to single treatments. This combined therapy also resulted in a significantly lower proportion of proliferating tumor cells and a slight but significant increase in animal survival. These results indicate that blocking the CD73-mediated salvage pathway can effectively enhance the antitumor activity of NAMPT inhibitors.
| Targeted Agent Class | Example Agent | Cancer Model | Key Findings |
|---|---|---|---|
| Glycolytic Inhibitors | FX11 | Lymphoma | Synergistic inhibition of cell proliferation; accentuated decrease in mitochondrial membrane potential and cellular ATP. |
| Mitochondrial Complex I Inhibitors | Metformin | Pancreatic Cancer | Sensitized cancer cells to metformin; decreased cellular NAD+ pool and increased survival in a xenograft model. |
| Proteasome Inhibitors | Ixazomib | Multiple Myeloma | Significant synergistic cell killing observed in human myeloma cell lines. frontiersin.org |
| CD73 Inhibitors | APCP | Ovarian Carcinoma | Blocked resistance mechanism; significantly decreased intratumor NAD+ and ATP; increased animal survival. |
With Other Targeted Agents
L-type Amino Acid Transporter 1 (LAT1) Inhibitors (e.g., JPH203)
The L-type Amino Acid Transporter 1 (LAT1) is a protein that transports large neutral amino acids across cell membranes. acs.org It is often overexpressed in various cancers to meet the high demand for amino acids required for rapid cell growth and proliferation. acs.orgnih.govmdpi.comnih.gov This overexpression makes LAT1 a promising target for cancer therapy. nih.govmdpi.comnih.gov
JPH203 is a selective inhibitor of LAT1. nih.govmdpi.commdpi.com Preclinical studies have shown that JPH203 can suppress the growth of various cancer cell lines. mdpi.commdpi.com In a study on T-cell acute lymphoblastic leukemia cells that had developed resistance to FK866, it was found that these resistant cells became dependent on tryptophan and glutamine for NAD+ production. nih.govresearchgate.netnih.gov Co-treatment with JPH203, which blocks tryptophan uptake, and FK866 resulted in a significant decrease in both NAD+ and ATP levels in these resistant cells. nih.govoaepublish.com This suggests that inhibiting LAT1 can overcome resistance to FK866 by cutting off an alternative NAD+ supply route. oaepublish.com
Table 1: In Vitro Efficacy of JPH203 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of JPH203 | Key Findings | Reference |
|---|---|---|---|---|
| YD-38 | Human Oral Cancer | Not specified | Induces apoptosis by suppressing intracellular neutral amino acid levels. mdpi.com | mdpi.com |
| MKN1 | Gastric Cancer | 41.7 ± 2.3 µM | Reduces cancer cell growth. mdpi.com | mdpi.com |
| MKN45 | Gastric Cancer | 4.6 ± 1.0 µM | Reduces cancer cell growth. mdpi.com | mdpi.com |
| HT-29 | Colon Cancer | 4.1 µM (cell growth) | Inhibits 14C-leucine uptake and cell growth. mdpi.com | mdpi.com |
| CCRF-CEM (FK866-resistant) | T-cell Acute Lymphoblastic Leukemia | Not specified | Co-treatment with FK866 significantly decreases NAD+ and ATP. nih.govoaepublish.com | nih.govoaepublish.com |
L-Asparaginase
L-asparaginase is an enzyme that depletes the amino acid asparagine. Some cancer cells, particularly leukemias, are unable to synthesize their own asparagine and rely on external sources. In the context of FK866 resistance, cancer cells can become dependent on alternative metabolic pathways, including the catabolism of amino acids like glutamine, to produce NAD+. nih.govresearchgate.netnih.gov L-asparaginase, which also affects glutamine metabolism, has been shown to be effective against FK866-resistant T-cell acute lymphoblastic leukemia cells. nih.govresearchgate.netnih.gov These resistant cells become addicted to both tryptophan and glutamine, and treatment with L-asparaginase can exploit this vulnerability. nih.govresearchgate.netnih.gov
P-glycoprotein (P-GP/ABCB1) Inhibitors (e.g., Cyclosporin (B1163) A, Verapamil)
P-glycoprotein (P-GP), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transporter protein that pumps various substances, including drugs, out of cells. frontiersin.orgscirp.orgnih.govtandfonline.com Overexpression of P-GP is a common mechanism of multidrug resistance in cancer, as it reduces the intracellular concentration of chemotherapeutic agents. frontiersin.orgnih.govtandfonline.com
Preclinical studies have suggested that FK866 may be a substrate for P-GP. oaepublish.com In leukemia cells, combining FK866 with P-GP inhibitors like cyclosporin A and verapamil (B1683045) was shown to enhance the depletion of NAD+ and ATP. researchgate.netmdpi.com This combination sensitized leukemia cells to FK866 by inhibiting P-GP, which led to a higher intracellular accumulation of FK866. oaepublish.comresearchgate.netmdpi.com In one study, a drug screen identified cyclosporin A as an enhancer of FK866's activity in primary leukemia cells. oaepublish.com Further investigation showed that other P-GP inhibitors, including verapamil, had a similar sensitizing effect. oaepublish.com The intracellular concentration of FK866 was increased when used with cyclosporin A, supporting the idea that FK866 is transported by P-GP. oaepublish.com
However, some studies have reported conflicting results. In one model of FK866-resistant triple-negative breast cancer, treatment with verapamil or cyclosporin A did not re-sensitize the resistant cells to FK866. researchgate.net In contrast, another study using FK866-resistant colorectal carcinoma cells found that verapamil did increase the sensitivity of the resistant cells to the NAMPT inhibitor. oaepublish.comresearchgate.net
Table 2: Effect of P-glycoprotein Inhibitors in Combination with FK866
| P-GP Inhibitor | Cancer Model | Effect | Key Findings | Reference |
|---|---|---|---|---|
| Cyclosporin A | Primary leukemia cells | Enhanced FK866 activity | Increased intracellular FK866 concentration. oaepublish.com | oaepublish.com |
| Verapamil | Leukemia cells | Enhanced FK866 activity | Sensitized cells to FK866 by inhibiting P-GP. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Cyclosporin A, Verapamil | FK866-resistant triple-negative breast cancer | No effect | Did not sensitize resistant cells to FK866. researchgate.net | researchgate.net |
| Verapamil | FK866-resistant colorectal carcinoma | Increased sensitivity | Suggests P-GP involvement in resistance in this model. oaepublish.comresearchgate.net | oaepublish.comresearchgate.net |
Rescue Strategies for Normal Tissues
A significant challenge with NAMPT inhibitors like FK866 is their potential toxicity to normal, healthy tissues, which also rely on NAD+ for their function. patsnap.compatsnap.com This has led to research into "rescue" strategies aimed at protecting normal cells without compromising the anti-tumor effects of the drug.
Nicotinic Acid Coadministration
One of the primary rescue strategies involves the co-administration of nicotinic acid (NA). plos.orgnih.govaacrjournals.org Normal tissues can often use NA to synthesize NAD+ through an alternative pathway that is not inhibited by FK866, known as the Preiss-Handler pathway. nih.govaacrjournals.orgnih.gov This pathway relies on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). aacrjournals.orgnih.gov Many cancer cells, however, lack or have low levels of NAPRT and are therefore unable to utilize NA for NAD+ synthesis, making them selectively vulnerable to FK866. aacrjournals.orgnih.gov
Preclinical studies have demonstrated that co-administering NA with FK866 can protect normal tissues from toxicity and enhance the therapeutic index. plos.orgnih.govaacrjournals.org In mouse models, NA administration protected against high-dose FK866-induced toxicity and death. aacrjournals.org This approach allowed for the use of higher, more effective doses of FK866 against tumors that were NAPRT-deficient. aacrjournals.org The expression level of NAPRT in tumors can serve as a biomarker to identify patients who are most likely to benefit from this combination therapy. aacrjournals.org However, it has also been observed that in some in vivo models, NA co-treatment could unexpectedly reduce the efficacy of NAMPT inhibitors even in NAPRT1-deficient tumors, possibly due to systemic metabolic effects. nih.gov
Nicotinamide Mononucleotide (NMN) Administration
Nicotinamide mononucleotide (NMN) is the direct product of the reaction catalyzed by NAMPT. nih.govnih.gov Administering NMN can bypass the enzymatic block imposed by FK866, thereby replenishing NAD+ levels. nih.gov In preclinical studies, the addition of NMN to the growth medium of cancer cell lines abolished the inhibitory effects of FK866. nih.gov While this demonstrates the direct mechanism of FK866, it also suggests that systemic NMN administration could potentially rescue both normal and cancerous tissues, which might limit its utility as a selective rescue agent in a clinical setting.
Development of Next-Generation NAMPT Inhibitors
The limitations of early NAMPT inhibitors like FK866, primarily dose-limiting toxicities, have spurred the development of new and improved compounds. patsnap.compatsnap.com The goal is to create inhibitors with a better therapeutic index, enhanced tumor selectivity, and improved pharmacokinetic properties. patsnap.compatsnap.com
Several strategies are being pursued. One approach is the development of dual-target inhibitors. For example, KPT-9274 is a compound that inhibits both NAMPT and another cancer-related protein called PAK4. patsnap.comresearchgate.net This dual action is intended to produce a synergistic anti-cancer effect. patsnap.comresearchgate.net
Another avenue of research involves creating novel chemical structures that differ from the first-generation inhibitors. patsnap.com For instance, STF-118804 is a next-generation NAMPT inhibitor with a distinct chemical structure that has shown promise in preclinical models of leukemia and pancreatic cancer. researchgate.netoncotarget.com Other new compounds, such as JJ08, FEI191, and FEI199, have also demonstrated potent anti-cancer activity in vitro. patsnap.com
Furthermore, advanced drug delivery systems are being explored to target NAMPT inhibitors more specifically to tumor cells. patsnap.comresearchgate.net These include antibody-drug conjugates (ADCs) and other targeted delivery technologies designed to maximize the drug concentration at the tumor site while minimizing exposure to healthy tissues. patsnap.comresearchgate.net
The development of these next-generation inhibitors, often in combination with strategies to protect normal tissues, represents the future direction of NAMPT-targeted cancer therapy. patsnap.compatsnap.com
Table 3: Next-Generation NAMPT Inhibitors
| Compound | Type | Key Features | Reference |
|---|---|---|---|
| KPT-9274 | Dual NAMPT/PAK4 inhibitor | In clinical trials; aims for synergistic anti-cancer effect. | patsnap.comresearchgate.net |
| STF-118804 | Novel NAMPT inhibitor | Different chemical structure from first-generation inhibitors; promising in preclinical models. | researchgate.netoncotarget.com |
| JJ08, FEI191, FEI199 | Novel NAMPT inhibitors | Potent anti-cancer activity in vitro. | patsnap.com |
| LSN3154567 | Orally available NAMPT inhibitor | Designed for co-administration with nicotinic acid to reduce toxicity. | bpsbioscience.com |
Compound Names
Prodrug Formulations
A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion within the body to release the active pharmacological agent. researchgate.net This strategy is being explored for FK866 to enhance its therapeutic index by achieving selective activation in the tumor microenvironment. mdpi.comresearchgate.net
One promising approach involves designing prodrugs that are responsive to elevated levels of reactive oxygen species (ROS), a common feature of many cancer cells. mdpi.com Researchers have synthesized ROS-responsive prodrugs of FK866 by incorporating a boronic acid group as the trigger mechanism. mdpi.com Upon exposure to hydrogen peroxide (H₂O₂), a key ROS, these prodrugs release the active FK866. mdpi.comresearchgate.net
Preclinical evaluations of two such prodrugs, designated 122-052 and 122-066, have yielded encouraging results. In cell-based assays, these prodrugs demonstrated significantly higher potency in cancer cells with high intrinsic ROS levels, such as the prostate cancer cell line PC-3, compared to cells with low ROS levels. mdpi.com Conversely, a control compound (122-001) designed to shield the parent drug's activity without a ROS-sensitive trigger showed negligible inhibitory effects, confirming the effectiveness of the prodrug design. mdpi.com Furthermore, while FK866 was shown to inhibit the viability of both native and activated peripheral blood mononuclear cells (PBMCs), the prodrugs 122-052 and 122-066 did not affect these cells at the same concentration, suggesting a wider therapeutic window. mdpi.com The prodrug 122-066 was also designed with a fluorescent carrier, enabling simultaneous drug release and fluorescence activation upon H₂O₂ stimulation, which could be valuable for theranostic applications. mdpi.comresearchgate.net
Table 1: In Vitro Activity of ROS-Responsive FK866 Prodrugs
| Compound | Target Cell Line | Key Feature | Finding |
| 122-052 | PC-3 (High ROS) | ROS-sensitive boronic acid trigger | Exhibited significantly higher anti-proliferative potency compared to its effect on low-ROS cell lines. mdpi.com |
| 122-066 | PC-3 (High ROS) | ROS-sensitive trigger and fluorescent carrier | Showed high potency in high-ROS cells and allowed for fluorescence activation upon releasing FK866. mdpi.com |
| 122-001 | Various | Non-responsive control | Shielded the activity of the parent compound, showing negligible inhibition and validating the prodrug concept. mdpi.com |
| FK866 | PBMCs | Active Parent Drug | Markedly inhibited the viability of both native and activated peripheral blood mononuclear cells. mdpi.com |
| 122-052 & 122-066 | PBMCs | ROS-sensitive prodrugs | Cells were mostly unaffected by treatment at concentrations where FK866 was toxic. mdpi.com |
Antibody-Drug Conjugates for Selective Delivery
Antibody-drug conjugates (ADCs) represent a cutting-edge strategy for the targeted delivery of highly potent cytotoxic agents directly to cancer cells. aacrjournals.orgresearchgate.net This approach utilizes a monoclonal antibody designed to bind to a specific antigen overexpressed on tumor cells, thereby delivering a conjugated payload, like an FK866 derivative, for selective destruction of the target cells. aacrjournals.org This technology has emerged as a key method to improve the therapeutic window of NAMPT inhibitors. mdpi.comaacrjournals.org
Researchers have successfully developed ADCs using novel, potent analogues of FK866. aacrjournals.org These analogues were specifically derivatized to incorporate chemical functionality suitable for attachment to hydrophilic, enzyme-cleavable linkers. aacrjournals.org The resulting ADCs effectively depleted NAD+ levels in both cancer cell cultures and in tumor xenografts, confirming that the payload was released and active within the target tissue. aacrjournals.org
The antitumor efficacy of this strategy has been demonstrated in multiple preclinical mouse xenograft models. aacrjournals.org In one study, anti-c-Kit ADCs carrying a NAMPT inhibitor payload induced tumor stasis in a gastrointestinal stromal tumor (GIST-T1) xenograft model, with a clear therapeutic advantage over a non-binding control ADC. acs.org Importantly, toxicology studies in rats showed that these NAMPT inhibitor-based ADCs were well-tolerated. aacrjournals.org While moderate and reversible hematological effects were noted, there was no evidence of the retinal and cardiac toxicities that have been concerns with non-targeted, small-molecule NAMPT inhibitors in preclinical studies. aacrjournals.org These findings highlight the potential of ADCs to deliver NAMPT inhibitors like FK866 safely and effectively, overcoming the limitations observed in earlier clinical trials. aacrjournals.orgresearchgate.net
Table 2: Preclinical Efficacy of NAMPT Inhibitor-Based ADCs
| ADC Target | Cancer Model | Key Finding |
| c-Kit | GIST-T1 xenograft | A single administration of anti-c-Kit ADCs (ADC-3, ADC-4) induced tumor stasis. acs.org |
| Indication-Specific Antigens | Five different mouse xenograft models | Demonstrated antitumor efficacy, validating the broad applicability of the approach. aacrjournals.org |
| N/A (Toxicology) | Rat models | A non-binding control ADC was tolerated at doses more than 10-fold higher than the typical efficacious dose used in xenografts, with no evidence of retinal or cardiac toxicity. aacrjournals.org |
Advanced Research Methodologies and Investigative Tools Utilizing Fk866
Metabolomics Approaches
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been significantly enhanced by the use of FK866. By inducing a metabolic shift through NAMPT inhibition, researchers can uncover the downstream consequences of NAD+ depletion on a global scale.
Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC), is a cornerstone of metabolomics research. silantes.com These methods offer high sensitivity and selectivity for identifying and quantifying a vast array of metabolites. silantes.com In the context of FK866, LC-MS and GC-MS are employed to profile the comprehensive metabolic changes that occur in response to NAMPT inhibition.
A global mass spectrometry-based metabolomic approach was used to investigate the effects of FK866 on metabolic perturbations in human cancer cells. nih.gov Studies using both non-targeted and targeted hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-LC-MS) and GC-MS have been conducted on cancer cell lines treated with FK866. nih.govnih.gov These analyses revealed significant alterations in numerous metabolic pathways far beyond just energy metabolism. plos.org Key findings from such studies include:
Amino Acid Metabolism: Significant changes were observed in amino acid metabolism, particularly impacting alanine, aspartate, and N-carbamoyl-aspartate levels in a dose-dependent manner. nih.govplos.org
Purine and Pyrimidine (B1678525) Metabolism: FK866 treatment led to notable perturbations in the pathways responsible for nucleotide synthesis. nih.govnih.gov
Central Carbon Metabolism: Metabolic alterations were also detected in glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
These comprehensive profiling studies demonstrate that global metabolomics is a powerful tool for elucidating the widespread cellular impact of NAMPT inhibition by FK866 and for identifying potential pharmacodynamic markers. nih.govplos.org Furthermore, a sensitive liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) assay has been developed for quantifying FK866 (also known as Daporinad) in mouse plasma and identifying its metabolites, aiding in pharmacokinetic and pharmacodynamic studies. mdpi.com
Table 1: Metabolic Pathways Affected by FK866 as Identified by Mass Spectrometry
| Metabolic Pathway | Observation | Reference |
| Amino Acid Metabolism | Significant, dose-dependent changes in aspartate, alanine, and N-carbamoyl-aspartate. | nih.gov |
| Purine & Pyrimidine Metabolism | Significant alterations observed. | nih.govnih.gov |
| Glycolysis | Metabolic perturbations detected. | nih.govnih.gov |
| Citric Acid Cycle (TCA) | Metabolic alterations detected. | nih.govnih.gov |
| Pentose Phosphate Pathway | Metabolic alterations detected. | nih.govnih.gov |
Genetic and Biochemical Analysis
FK866 serves as a critical probe in genetic and biochemical analyses to dissect the molecular mechanisms underlying NAD+ dependency and to identify factors that confer sensitivity or resistance to NAMPT inhibition.
Whole-exome sequencing (WES) is a powerful technique used to sequence the protein-coding regions of the genome, allowing for the identification of genetic mutations. carislifesciences.combostongene.com In the context of FK866 research, WES is employed to uncover mutations that may arise in cells to confer resistance to the drug. For instance, studies have used WES to identify mutations in the NAMPT gene itself or in other related genes that allow cells to survive despite the presence of the inhibitor. oncotarget.com This approach is crucial for understanding the mechanisms of acquired drug resistance. researchgate.net While direct evidence of WES being used to find pre-existing mutations that predict a response to FK866 is still emerging, it is a key tool for investigating resistance mechanisms. For example, in one study, a point mutation (H191R) was identified in FK866-resistant cells. oncotarget.com WES can also be used more broadly in cancer research to identify driver mutations and potential druggable targets. mdpi.com
Gene expression profiling techniques, such as DNA microarrays and transcriptome analysis (RNA-seq), are used to measure the activity of thousands of genes at once, creating a global picture of cellular function. unitn.itnih.gov When cells are treated with FK866, these methods can reveal how the depletion of NAD+ affects gene expression patterns.
Studies have utilized DNA microarrays to compare the transcriptome of cells sensitive to FK866 with those that are resistant. unitn.it This has revealed that FK866 can induce significant changes at the transcriptional level. unitn.it For example, in gastric cancer cell lines with an epithelial-mesenchymal transition (EMT) gene expression signature, FK866 was found to be selectively cytotoxic. researchgate.net This sensitivity was linked to low expression levels of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway. researchgate.net Furthermore, transcriptome profiling of Jurkat cells treated with FK866 has been performed to understand the response to the drug. regeo.org
To understand the functional consequences of the genetic changes observed, researchers use techniques to study proteins directly.
Western Blot: This technique is widely used to detect and quantify specific proteins in a sample. In FK866 research, western blotting is used to verify the effects of the inhibitor on the expression levels of key proteins. For instance, studies have used western blots to confirm that FK866 treatment leads to the downregulation of proteins involved in DNA repair and antioxidant processes, such as PARP1, p53, and GRX1. spandidos-publications.com Other studies have shown that FK866 can inhibit the expression of SIRT1 and the epithelial-mesenchymal transition marker vimentin, while increasing E-cadherin expression in hepatocarcinoma cells. spandidos-publications.com It has also been used to analyze the expression of PD-L1 after treatment with FK866. embopress.org
Immunoprecipitation: This method is used to isolate a specific protein and its binding partners from a complex mixture. In the context of FK866, immunoprecipitation coupled with mass spectrometry (a focused proteomic approach) has been used to identify proteins that interact with NAMPT. oncotarget.com This can reveal how resistance to FK866 might be mediated by changes in protein-protein interactions. For example, this technique identified POTEE and beta-actin as NAMPT-binding proteins in parental HCT116 cells but not in their FK866-resistant counterparts, suggesting a role for these interactions in drug sensitivity. oncotarget.com
Table 2: Examples of Proteins Studied in FK866 Research Using Western Blot
| Protein | Cellular Process | Effect of FK866 Treatment | Reference |
| PARP1 | DNA Repair, NAD+ Metabolism | Downregulation | spandidos-publications.com |
| p53 | Tumor Suppressor | Downregulation | spandidos-publications.com |
| SIRT1 | Deacetylase, EMT | Downregulation | spandidos-publications.com |
| Vimentin | EMT Marker | Downregulation | spandidos-publications.com |
| E-cadherin | EMT Marker | Upregulation | spandidos-publications.com |
| PD-L1 | Immune Checkpoint | Downregulation | embopress.org |
Directly measuring the enzymatic activity of NAMPT is fundamental to understanding the efficacy and mechanism of action of FK866. Various commercially available assay kits are used for this purpose, often employing colorimetric or fluorogenic methods. abcam.co.jpmblbio.combpsbioscience.com These assays typically involve a series of coupled reactions where the product of the NAMPT reaction, nicotinamide (B372718) mononucleotide (NMN), is converted to NAD+, which is then used to generate a detectable signal. bpsbioscience.com
These assays are critical for:
Confirming Inhibition: Demonstrating that FK866 directly and potently inhibits NAMPT activity in cell lysates or with purified recombinant enzyme. oncotarget.comacs.org
Screening Inhibitors: Used in high-throughput screening to identify and characterize novel NAMPT inhibitors. bpsbioscience.combpsbioscience.com
Investigating Resistance: Comparing NAMPT activity in sensitive versus resistant cell lines to determine if resistance is due to altered enzyme function. oncotarget.com
For example, enzyme assays have shown that FK866 acts as a highly specific, noncompetitive inhibitor of NAMPT. acs.org They have also been used to measure the inhibitory effect of FK866 on NAMPT activity in immunoprecipitated lysates from various cell lines like Raji, K562, and HL60. abcam.co.jpmblbio.com
Cell-Based Assays
The pleiotropic effects of FK866 on cellular physiology necessitate a multi-faceted approach to its in vitro characterization. Researchers employ a suite of cell-based assays to meticulously dissect the compound's impact on cell health, metabolic status, and ultimate fate. These assays provide critical insights into the dose-dependent and time-course effects of NAMPT inhibition by FK866.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8, Trypan Blue Exclusion)
A fundamental aspect of characterizing the anti-cancer activity of FK866 involves assessing its impact on the viability and proliferation of cancer cells. For this purpose, several well-established assays are routinely used.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the metabolic activity of viable cells. sigmaaldrich.comnih.gov In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.comnih.gov This assay has been instrumental in determining the IC50 (half-maximal inhibitory concentration) of FK866 in various cancer cell lines, such as the approximately 1 nM observed in HepG2 human liver carcinoma cells. aacrjournals.orgrndsystems.com
Similarly, the Cell Counting Kit-8 (CCK-8) assay offers a convenient and sensitive method for determining cell viability. eu.comdojindo.com This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. eu.comrndsystems.com The amount of formazan generated is directly proportional to the number of viable cells. dojindo.com Studies have shown that FK866 treatment leads to a dose-dependent decrease in the viability of various cancer cells as measured by CCK-8. For instance, treatment of 293T cells with FK866 resulted in slower growth compared to untreated cells. spandidos-publications.com
The Trypan Blue exclusion assay is a classic method for differentiating viable from non-viable cells. eu.com This dye exclusion method is based on the principle that viable cells with intact cell membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue. This technique has been used to confirm the reduction in cell viability in cell lines such as ML-2 (AML), Namalwa (Burkitt lymphoma), and Jurkat (ALL) following treatment with FK866. ashpublications.org
| Assay | Principle | Measured Outcome | Application with FK866 |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. sigmaaldrich.comnih.gov | Formation of a purple formazan product, quantified by absorbance. sigmaaldrich.com | Determining the IC50 and assessing the dose-dependent cytotoxic effects in various cancer cell lines. aacrjournals.org |
| CCK-8 | Reduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a soluble formazan. eu.comrndsystems.com | Formation of an orange formazan dye, quantified by absorbance. rndsystems.com | Measuring the inhibition of cell proliferation and viability in response to FK866 treatment. spandidos-publications.com |
| Trypan Blue Exclusion | Exclusion of the dye by viable cells with intact membranes. eu.com | Microscopic counting of stained (non-viable) and unstained (viable) cells. | Confirming cell death and quantifying the percentage of viable cells after FK866 exposure. ashpublications.org |
Cellular NAD+ and ATP Level Quantification
Given that FK866's primary mechanism of action is the inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, direct measurement of cellular NAD+ levels is a critical endpoint. mdpi.comnih.gov A significant, time-dependent depletion of the intracellular NAD+ pool is a hallmark of FK866 activity. aacrjournals.org For example, in HepG2 cells treated with 10 nM FK866, a reduction of approximately 50% in intracellular NAD+ was observed after just 8 hours. aacrjournals.org This was followed by a slightly delayed decrease in NADH levels. aacrjournals.org Similar effects have been noted in other cell types, including Jurkat cells, where treatment with 5 nM FK866 was sufficient to significantly reduce both NAD+(H) and ATP levels. researchgate.net
The depletion of NAD+, a crucial coenzyme in cellular redox reactions and energy metabolism, directly impacts the cell's energy currency, adenosine (B11128) triphosphate (ATP). nih.gov The quantification of cellular ATP levels, often performed using luciferase-based assays, provides a measure of the energetic stress induced by FK866. mdpi.comnih.gov Research has consistently demonstrated that the FK866-induced decline in NAD+ precedes a subsequent drop in intracellular ATP. ashpublications.orgnih.gov In chronic lymphocytic leukemia (CLL) cells, NAD+ depletion was evident by day 1 of FK866 treatment, followed by a significant decrease in ATP on day 2. aacrjournals.org This metabolic crisis is a key driver of the cytotoxic effects of the compound.
| Parameter | Method of Quantification | Findings with FK866 |
| Cellular NAD+ | Enzymatic cycling assays, Liquid chromatography-mass spectrometry (LC-MS). aacrjournals.orgspandidos-publications.com | Rapid and significant depletion following treatment. A ~50% reduction was seen in HepG2 cells after 8 hours. aacrjournals.org In FK866-treated 293T cells, NAD+ levels were ~5 times lower than in control cells. spandidos-publications.com |
| Cellular ATP | Luciferase-based bioluminescence assays. sigmaaldrich.commdpi.com | A time-dependent decrease that follows the depletion of NAD+. ashpublications.orgnih.gov In CLL cells, a drop in ATP was observed on day 2, following NAD+ depletion on day 1. aacrjournals.org |
Mitochondrial Respiration Assessment (e.g., Oxygen Consumption)
Mitochondria are central to cellular energy production through oxidative phosphorylation, a process heavily reliant on NAD+. Consequently, the impact of FK866 on mitochondrial function is a key area of investigation. The assessment of mitochondrial respiration, typically by measuring the oxygen consumption rate (OCR), offers direct insight into the bioenergetic consequences of NAD+ depletion. mdpi.comnih.gov
Studies have shown that FK866 treatment leads to a significant decrease in mitochondrial respiration. uchile.cl In cultured cardiomyocytes, FK866 induced a dose-dependent reduction in oxygen consumption. uchile.cl Similarly, in cholangiocarcinoma cells, FK866 treatment resulted in a lowered OCR, which could be rescued by the addition of nicotinamide mononucleotide (NMN), a downstream product of the NAMPT reaction. mdpi.com These findings confirm that the inhibition of NAMPT by FK866 leads to mitochondrial dysfunction, not as a direct effect on the respiratory chain itself, but as an indirect consequence of substrate (NAD+) depletion. aacrjournals.org
Flow Cytometry for Cell Death Analysis
To elucidate the mechanisms by which FK866 induces cell death, flow cytometry is a powerful and widely used tool. This technology allows for the rapid, quantitative analysis of multiple cellular characteristics on a single-cell basis. A common application in the context of FK866 research is the use of Annexin V and a viability dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI) to distinguish between viable, apoptotic, and necrotic cells. nih.gov
Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. Viability dyes are excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Studies using this method have consistently shown that FK866 induces apoptosis in a variety of cancer cells, including those from myeloid leukemias and prostate cancer. nih.govresearchgate.net For instance, in prostate cancer cell lines, treatment with FK866 led to an increase in Annexin V-positive cells, indicating the induction of apoptosis. researchgate.net This apoptotic cell death is a key outcome of the metabolic collapse initiated by NAD+ depletion.
Preclinical Animal Models
To evaluate the in vivo efficacy and therapeutic potential of FK866, researchers utilize preclinical animal models, with xenograft models being a cornerstone of these investigations. mdpi.com These models involve the implantation of human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system. dovepress.com
Xenograft Models (Subcutaneous, Orthotopic)
Subcutaneous xenograft models are the most widely used due to their relative simplicity. mdpi.comreactionbiology.com In this approach, human cancer cells are injected under the skin of an immunodeficient mouse, leading to the formation of a palpable tumor. dovepress.com These models are valuable for assessing the ability of a compound like FK866 (also referred to as APO866 in some studies) to inhibit tumor growth. For example, in vivo administration of APO866 has been shown to prevent and abrogate tumor growth in animal models of human acute myeloid leukemia (AML) and lymphoblastic lymphoma. ashpublications.orgnih.gov Similarly, studies using A2780 human ovarian cancer xenografts demonstrated that APO866 treatment inhibited tumor growth compared to control groups. plos.org
Orthotopic xenograft models involve implanting tumor cells into the corresponding organ of origin in the mouse (e.g., pancreatic cancer cells into the pancreas). nih.govlidebiotech.com These models are considered more clinically relevant as they better recapitulate the tumor microenvironment and metastatic patterns of human cancer. mdpi.comlidebiotech.com In an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC), both FK866 and a next-generation NAMPT inhibitor, STF-118804, were effective in reducing tumor growth. nih.gov The efficacy in these models was confirmed by a reduction in tumor luminescence, weight, and size, underscoring the potential of NAMPT inhibition as a therapeutic strategy. nih.gov
| Xenograft Model | Description | Key Findings with FK866/APO866 |
| Subcutaneous | Human tumor cells are injected under the skin of immunodeficient mice. dovepress.commdpi.com | Inhibition of tumor growth in models of hematologic malignancies and ovarian cancer. ashpublications.orgnih.govplos.org |
| Orthotopic | Human tumor cells are implanted into the corresponding organ in mice. nih.govlidebiotech.com | Reduced tumor growth, weight, and size in a pancreatic cancer model, indicating in vivo efficacy in a more clinically relevant setting. nih.gov |
Assessment of Tumor Growth and Survival
In vivo studies frequently employ xenograft models, where human cancer cells are implanted into immunocompromised mice to generate tumors. For instance, in a study on anaplastic meningiomas, subcutaneous injection of IOMM cells was used to create a xenograft model. nih.gov The subsequent treatment with FK866 resulted in a significant reduction in tumor volumes compared to the control group. nih.gov Similarly, in a pancreatic cancer model using KP4 cell xenografts, the combination of FK866 with metformin (B114582) led to a tumor volume approximately 75% smaller than the vehicle-treated group after four weeks. mdpi.com
To monitor tumor progression non-invasively in real-time, techniques like bioluminescence imaging (BLI) are used. In a study of non-small cell lung cancer (NSCLC) brain metastasis, a mouse cancer cell line (LLC) was engineered to express luciferase, allowing for the tracking of tumor growth via BLI on multiple days post-implantation. researchgate.net
Survival is a critical endpoint in these studies. Kaplan-Meier analysis is the standard method for evaluating the impact of FK866 on the survival of tumor-bearing animals. In both the NSCLC brain metastasis model and the pancreatic cancer xenograft model, treatment with FK866, particularly in combination with other agents, significantly improved survival outcomes. mdpi.comresearchgate.net
A variety of in vitro assays are used to dissect the cellular effects of FK866. Cell growth and viability are commonly measured using assays like the MTS, WST-1, and Sulforhodamine B (SRB) assays, which have demonstrated a dose-dependent inhibition of cell growth in cholangiocarcinoma and liver cancer cell lines. aacrjournals.orgresearchgate.net The assessment of proliferation is further corroborated by immunohistochemical staining for markers like Ki-67 in tumor tissues from in vivo models, which has shown reduced staining in FK866-treated anaplastic meningioma and NSCLC tumors. nih.govresearchgate.net
Table 1: Research Findings on FK866's Impact on Tumor Growth and Survival
| Cancer Type | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Anaplastic Meningioma | IOMM cell xenograft in vivo model | Significantly lower tumor volumes and weight in FK866-treated animals compared to control. Reduced Ki-67 expression. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) Brain Metastasis | Intracranial LLC-luciferase xenograft model | FK866 treatment inhibited tumor growth as measured by bioluminescence imaging and increased animal survival. | researchgate.net |
| Pancreatic Cancer | KP4 cell xenograft in vivo model | Combination of FK866 and Metformin reduced tumor volume by ~75% and significantly improved survival compared to single agents. | mdpi.com |
| Hepatocellular Carcinoma | HepG2 cell in vitro assays (WST-1, SRB, PI) | Effectively inhibited cell growth with IC50 concentrations between 1 and 3 nM. | aacrjournals.org |
| Cholangiocarcinoma (CCA) | In vitro cell growth assays (MTS, Spheroid) | Suppressed the growth capacity of CCA cells in a dose-dependent manner. Enhanced the anticancer effects of cisplatin (B142131). | researchgate.net |
Computational Approaches for Combination Therapy Prediction
Computational biology has emerged as a powerful tool for identifying novel therapeutic strategies involving FK866, particularly for predicting effective combination therapies. These approaches leverage large-scale biological datasets to forecast synergistic interactions between drugs, aiming to overcome drug resistance and enhance treatment efficacy. aacrjournals.orgresearchgate.net
A notable example is the "secDrug" algorithm, an optimization-regularization-based computational method. aacrjournals.orgresearchgate.netnih.gov This algorithm utilizes extensive pharmacogenomics databases, such as the Genomics of Drug Sensitivity in Cancer (GDSC), to identify secondary drugs capable of reversing resistance to standard-of-care treatments. aacrjournals.orgresearchgate.net By analyzing the drug sensitivity profiles of numerous cancer cell lines, secDrug can predict which drug classes are most likely to work synergistically with a primary agent. aacrjournals.org
In one application, secDrug was used to tackle resistance to the proteasome inhibitor Ixazomib (B1672701) in multiple myeloma. The algorithm analyzed over 100 Ixazomib-resistant cell lines in the GDSC database and predicted that NAMPT inhibitors, including FK866, would be highly effective in combination with Ixazomib. aacrjournals.org This prediction was subsequently validated through in vitro experiments on a panel of human multiple myeloma cell lines. The results confirmed a strong synergistic interaction, where FK866 significantly lowered the IC50 of Ixazomib, providing a strong rationale for this combination therapy. aacrjournals.orgresearchgate.net
This computational strategy has also been applied to lethal prostate cancer. researchgate.netnih.govnih.gov By integrating the secDrug prediction algorithm with single-cell RNA sequencing (scRNAseq) data, researchers created a 'Double-Hit' screening tool. This integrated approach identified that drug-resistant and stem-cell-like prostate cancer cells showed high expression of NAMPT pathway genes. researchgate.netnih.gov This finding pointed to the potential efficacy of FK866. Subsequent cell-based assays confirmed that FK866 showed synergy when combined with taxanes or androgen receptor (AR) inhibitors in advanced prostate cancer cell lines. nih.gov These studies showcase how computational predictions can guide the rational design of FK866-based combination therapies for preclinical validation. aacrjournals.orgnih.gov
Table 2: Computational Prediction of FK866 Combination Therapies
| Computational Method | Cancer Type | Prediction | Validation | Reference |
|---|---|---|---|---|
| secDrug Algorithm | Multiple Myeloma | FK866 can reverse resistance to the proteasome inhibitor Ixazomib. | In vitro validation showed a highly synergistic effect; FK866 significantly reduced the IC50 of Ixazomib in multiple myeloma cell lines. | aacrjournals.orgresearchgate.net |
| secDrug Algorithm integrated with scRNAseq ('Double-Hit' screening) | Lethal Prostate Cancer | FK866 is a top candidate effective against aggressive, taxane-resistant, and stem-like prostate cancer cells. | Cell-based assays demonstrated synergy between FK866 and taxanes (e.g., Docetaxel) or AR inhibitors. | researchgate.netnih.govnih.gov |
Future Directions in Fk866 Research
Elucidating Undiscovered Resistance Mechanisms
The emergence of resistance to FK866 is a significant barrier to its clinical efficacy. While some mechanisms are known, further investigation is crucial for developing strategies to circumvent or reverse resistance.
One established mechanism of resistance involves mutations in the NAMPT enzyme itself. For instance, a study on the human colon cancer cell line HCT116 identified a specific mutation, H191R, in the NAMPT protein of FK866-resistant cells. oncotarget.com This mutation is believed to prevent the interaction of NAMPT with its binding partners, thereby conferring resistance to various NAMPT inhibitors. oncotarget.com
However, resistance is not solely driven by genetic alterations in the target enzyme. Cancer cells can also develop resistance through metabolic reprogramming. unitn.it In a triple-negative breast cancer model, cells that acquired resistance to FK866 exhibited increased mitochondrial spare respiratory capacity and a higher mitochondrial mass. unitn.it These resistant cells also showed a metabolic shift, becoming more dependent on pyruvate (B1213749) and succinate (B1194679) for energy production. unitn.it Interestingly, this acquired resistance was not associated with increased activity of drug efflux pumps or compensatory NAD+ production mechanisms. unitn.it
Another layer of complexity in resistance is the role of transcriptional regulators. The Yes-associated protein (YAP), a key player in metabolic rewiring, has been implicated in sensitivity to FK866. unitn.it FK866 was found to induce the nuclear translocation of YAP in sensitive cells, but not in their resistant counterparts. unitn.it This suggests a correlation between YAP activation and sensitivity to NAMPT inhibition, opening a new avenue for exploring resistance mechanisms. unitn.it
Future research should focus on identifying other, as yet undiscovered, resistance mechanisms. This includes investigating the role of alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid. nih.gov The expression of nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in this pathway, can influence a cell's dependence on the NAMPT-mediated salvage pathway and, consequently, its sensitivity to FK866. nih.govacs.org A deeper understanding of the interplay between these pathways in different tumor types is essential.
Table 1: Known and Investigated Resistance Mechanisms to FK866
| Mechanism Category | Specific Example | Affected Cell Line/Model | Reference |
| Target Mutation | H191R mutation in NAMPT | HCT116 (human colon cancer) | oncotarget.com |
| Metabolic Rewiring | Increased mitochondrial spare respiratory capacity and mass | MDA-MB-231 (triple-negative breast cancer) | unitn.it |
| Transcriptional Regulation | Lack of YAP nuclear translocation upon treatment | FK866-resistant MDA-MB-231 cells | unitn.it |
| Alternative NAD+ Synthesis | Upregulation of the Preiss-Handler pathway (NAPRT expression) | Ovarian carcinoma xenografts | oaepublish.com |
Identifying Novel Synergistic Combination Therapies
Given the challenges with FK866 as a monotherapy, a significant area of future research is the identification of synergistic drug combinations. The goal is to enhance the anti-tumor efficacy of FK866 while potentially allowing for lower, less toxic doses.
One promising strategy is to combine FK866 with agents that also impact cellular metabolism. For example, metformin (B114582), a widely used anti-diabetic drug that inhibits mitochondrial complex I, has shown synergistic effects with FK866 in pancreatic cancer cells. mdpi.comresearchgate.net Metformin reduces the NAD+/NADH ratio, and cancer cells can compensate by increasing NAD+ biosynthesis. researchgate.net By co-administering FK866, this compensatory mechanism is blocked, leading to enhanced anti-tumor activity. mdpi.com
Another rational combination is with DNA-damaging agents and PARP inhibitors. NAD+ is a crucial substrate for poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair. researchgate.net Treatment with DNA-damaging agents like MNNG (1-methyl-3-nitro-1-nitrosoguanidinium) can activate PARP, leading to NAD+ depletion. researchgate.net Pre-treatment with FK866 can synergistically decrease intracellular NAD+ levels and increase the cytotoxicity of these agents. researchgate.net Similarly, combining FK866 with PARP inhibitors like olaparib (B1684210) has shown significant anti-proliferative activity in ovarian cancer cell lines. acs.org
The combination of FK866 with histone deacetylase (HDAC) inhibitors also holds promise. nih.gov In neuroendocrine tumor models, the combination of a NAMPT inhibitor and an HDAC inhibitor was found to be synergistic, with the HDAC inhibitor potentially reducing the expression of YAP1, a factor implicated in NAMPT inhibitor sensitivity. nih.gov
Future studies should employ high-throughput screening of compound libraries to systematically identify novel synergistic partners for FK866. These screens can be performed in a variety of cancer cell lines to identify tumor-specific combination therapies.
Table 2: Investigated Synergistic Combinations with FK866
| Combination Agent | Mechanism of Synergy | Cancer Model | Reference |
| Metformin | Inhibition of mitochondrial complex I and blockage of compensatory NAD+ synthesis | Pancreatic cancer cells | mdpi.comresearchgate.net |
| Cisplatin (B142131) | Enhanced anticancer effects through metabolic disruption | Cholangiocarcinoma cells | mdpi.com |
| MNNG (alkylating agent) | Synergistic depletion of NAD+ through PARP activation | Leukemia cells (THP-1, K562) | researchgate.net |
| Olaparib (PARP inhibitor) | Sensitizes cells to DNA damage by preventing NAD+-dependent repair | Ovarian cancer cell lines | acs.org |
| HDAC Inhibitors | Potential reduction of YAP1 expression, enhancing NAMPT inhibitor sensitivity | Neuroendocrine tumor cells | nih.gov |
Exploring Tissue-Specific Metabolic Vulnerabilities
The metabolic landscape of tumors is highly heterogeneous, not only between different cancer types but also within a single tumor. This heterogeneity can lead to varying responses to metabolic inhibitors like FK866. Understanding these tissue-specific metabolic vulnerabilities is key to identifying which cancers are most likely to respond to FK866 therapy.
For example, the sensitivity of cancer cells to FK866 can be dictated by their reliance on the NAMPT-mediated NAD+ salvage pathway versus the Preiss-Handler pathway. acs.org Cancer cells that have low or absent expression of NAPRT are more dependent on NAMPT and are therefore more vulnerable to FK866. acs.orgnih.gov This suggests that tumors with specific genetic or epigenetic silencing of the NAPRT gene could be prime candidates for FK866 treatment.
Studies have shown that different cancer cell lines exhibit varying degrees of sensitivity to FK866. For instance, in pancreatic ductal adenocarcinoma (PDAC) cell lines, sensitivity to FK866 was correlated with lower levels of NAMPT expression. nih.gov This highlights the complexity of predicting response based on a single biomarker.
Future research should involve comprehensive metabolic profiling of a wide range of tumor types. This can be achieved through techniques like metabolomics and transcriptomics to identify metabolic signatures that correlate with FK866 sensitivity. nih.gov Such studies could reveal novel tissue-specific vulnerabilities that can be exploited therapeutically. For instance, some cancer cells may have a higher demand for NAD+ due to specific oncogenic mutations or a more aggressive phenotype, making them more susceptible to NAMPT inhibition.
Development of Predictive Biomarkers for FK866 Sensitivity
To move FK866 into a more personalized medicine paradigm, the development of robust predictive biomarkers is essential. These biomarkers would help to identify patients who are most likely to benefit from FK866 therapy, thereby improving treatment outcomes and avoiding unnecessary toxicity.
Based on the mechanisms of action and resistance, several potential biomarkers have been proposed. As mentioned, the expression levels of NAMPT and NAPRT are key candidates. acs.orgnih.gov A low NAPRT to NAMPT expression ratio could be indicative of a high reliance on the salvage pathway and thus, greater sensitivity to FK866.
In chronic lymphocytic leukemia (CLL), clinical prognostic markers have been correlated with FK866 response. aacrjournals.org While sensitivity was independent of many common prognostic markers, a positive CD38 status and a short lymphocyte doubling time were associated with the need for higher doses of FK866. aacrjournals.org This suggests that markers of disease aggressiveness might influence the required therapeutic dose.
Future research should focus on validating these potential biomarkers in larger patient cohorts and across different cancer types. The integration of multi-omics data, including genomics, transcriptomics, and metabolomics, could lead to the development of a composite biomarker signature that provides a more accurate prediction of FK866 sensitivity. This could involve analyzing baseline NAD+ levels in tumors, the expression of key metabolic enzymes, and the presence of specific genetic mutations.
Table 3: Potential Predictive Biomarkers for FK866 Sensitivity
| Biomarker | Rationale | Cancer Type | Reference |
| Low NAPRT expression | Indicates high dependence on the NAMPT-mediated NAD+ salvage pathway. | Ovarian, Pancreatic Cancer | nih.gov |
| High NAMPT expression | While counterintuitive, some studies suggest a correlation with sensitivity. | General | acs.org |
| Positive CD38 status | Associated with the need for higher FK866 doses. | Chronic Lymphocytic Leukemia | aacrjournals.org |
| Short lymphocyte doubling time | Associated with the need for higher FK866 doses. | Chronic Lymphocytic Leukemia | aacrjournals.org |
Investigating Off-Target Effects at a Molecular Level in Preclinical Models
While FK866 is known for its high specificity for NAMPT, a thorough understanding of any potential off-target effects is crucial for its safe clinical development. nih.gov Off-target interactions can contribute to unexpected toxicities and may also reveal novel therapeutic mechanisms.
Phase I clinical trials of FK866 revealed dose-limiting toxicities such as thrombocytopenia. patsnap.com While these are likely due to the on-target effect of NAD+ depletion in healthy, rapidly dividing cells, the possibility of off-target effects contributing to these toxicities cannot be entirely ruled out.
Future preclinical studies should employ advanced techniques to investigate the molecular off-target effects of FK866. This could include chemoproteomics approaches to identify other proteins that FK866 may bind to, albeit with lower affinity. Additionally, global transcriptomic and proteomic analyses of cells and tissues treated with FK866 can reveal unexpected changes in signaling pathways that are not directly related to NAD+ metabolism.
In vivo studies in preclinical models are also essential for understanding the systemic off-target effects of FK866. For example, a study in a mouse model of myocardial ischemia/reperfusion found that FK866 reduced neutrophil infiltration and reactive oxygen species generation, suggesting a role for NAMPT inhibition in modulating inflammatory responses. nih.gov While this could be a beneficial on-target effect, it also highlights the systemic impact of NAMPT inhibition that needs to be carefully characterized.
By systematically investigating potential off-target effects at a molecular level, researchers can gain a more complete picture of the pharmacological profile of FK866. This knowledge will be invaluable for designing safer and more effective clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
